Synthesis and characterization of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate.
Technical Guide for Drug Development & Organic Synthesis Executive Summary The pyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for COX-2 inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Organic Synthesis
Executive Summary
The pyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for COX-2 inhibitors, FGFR kinase inhibitors, and anti-infective agents. This guide details the regioselective synthesis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate .
Unlike the classical Knorr synthesis, which often suffers from poor regiocontrol and harsh conditions, this protocol utilizes the Dimethylformamide Dimethyl Acetal (DMF-DMA) Enaminone Route . This method ensures high yields, mild reaction parameters, and streamlined purification, making it the industry standard for generating 4-functionalized pyrazoles.
Part 1: Strategic Retrosynthesis & Mechanism
The Synthetic Challenge
The primary challenge in synthesizing 1H-pyrazole-4-carboxylates is introducing the ester functionality at the 4-position while controlling the substitution pattern at positions 3 and 5. Direct condensation of hydrazines with 1,3-diketones (Knorr) typically yields 3,5-disubstituted pyrazoles without the 4-ester.
The Enaminone Solution
To achieve the 4-carboxylate substitution, we employ a "masked" 1,3-dicarbonyl equivalent. The reaction proceeds through an enaminone intermediate formed by the condensation of a
-keto ester with DMF-DMA.
Mechanistic Pathway:
Claisen Condensation: 4'-Methylacetophenone is carbomethoxylated to form the
-keto ester.
Enaminone Formation: The
-keto ester reacts with DMF-DMA. The methylene protons are acidic; the methoxy group of DMF-DMA acts as a base, leading to the elimination of methanol and formation of the dimethylaminomethylene double bond.
Cyclocondensation: Hydrazine hydrate attacks the enaminone. The initial attack occurs at the
-carbon (Michael-type addition) followed by cyclization at the ketone carbonyl, eliminating dimethylamine and water to aromatize the system.
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from acetophenone precursor to final pyrazole scaffold.
Part 2: Experimental Protocols
Step 1: Synthesis of Methyl 3-(p-tolyl)-3-oxopropanoate
Note: If this intermediate is commercially available, proceed to Step 2. For de novo synthesis, follow below.
Reagents:
4'-Methylacetophenone (1.0 eq)
Dimethyl carbonate (DMC) (Excess, acts as solvent/reagent)
Sodium Hydride (60% dispersion in oil) (2.0 eq)
Solvent: Anhydrous THF or Toluene
Protocol:
Activation: Wash NaH with hexane to remove mineral oil under inert atmosphere (
). Suspend in anhydrous THF.
Addition: Add DMC (3-4 eq) to the suspension. Heat to reflux (
).
Condensation: Dropwise add a solution of 4'-methylacetophenone in THF over 30 minutes.
Monitoring: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of acetophenone.
Quench: Cool to
. Carefully quench with glacial acetic acid or dilute HCl until pH ~7.
Extraction: Extract with EtOAc (
). Wash organic layer with brine, dry over , and concentrate.
Purification: Flash chromatography (Silica gel) or vacuum distillation.
Step 2: Enaminone Formation (The Critical Step)
This step installs the carbon required for the pyrazole C-3 position.
Reflux: Allow to warm to room temperature, then reflux for 1–2 hours.
Precipitation: Cool the mixture to room temperature, then to
. The product often crystallizes directly from the solution.
Filtration: Filter the solid. Wash with cold ethanol and then hexane.
Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain analytical grade material.
Laboratory Workflow Diagram
Caption: Operational workflow for the conversion of beta-keto ester to final pyrazole.
Part 3: Characterization & Validation
Tautomerism Note (Scientific Integrity)
In solution, 1H-pyrazoles undergo annular tautomerism.[1] The proton moves rapidly between N1 and N2. Therefore, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate and Methyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate are tautomers.
Solid State: Usually exists as a single tautomer stabilized by hydrogen bonding (often the 3-aryl form or 5-aryl depending on crystal packing).
Solution (NMR): Signals are often averaged or broadened.[1]
Nomenclature: By convention, if the 1-position is unsubstituted, it is often referred to as the 3(5)-derivative.
Expected Analytical Data
Technique
Expected Signal / Value
Interpretation
Physical State
White to off-white solid
Crystalline powder.
H NMR (DMSO-)
13.0 - 13.5 (br s, 1H)
NH proton (exchangeable). Broad due to tautomerism.
8.0 - 8.3 (s, 1H)
H-3(5) Pyrazole ring CH. Characteristic downfield singlet.
7.5 - 7.6 (d, 2H)
Ar-H (Ortho to pyrazole). Part of AA'BB' system.[2][3]
7.2 - 7.3 (d, 2H)
Ar-H (Meta to pyrazole). Part of AA'BB' system.[2][3]
3.6 - 3.8 (s, 3H)
OCH Ester methyl group.
2.3 - 2.4 (s, 3H)
Ar-CH Tolyl methyl group.
Mass Spectrometry
Molecular Weight: 216.24 g/mol .
IR Spectroscopy
~3200-3300 cm (NH)~1680-1710 cm (C=O)
NH stretch and Ester Carbonyl stretch.
Troubleshooting Guide
Problem: Low yield in Step 3 (Cyclization).
Cause: Incomplete conversion of the enaminone or loss of product in mother liquor.
Solution: Ensure the enaminone formation (Step 2) is complete by TLC before adding hydrazine. Upon cooling in Step 3, if no precipitate forms, concentrate the ethanol to half volume and add water to induce precipitation.
Problem: Product is an oil/sticky.
Cause: Residual DMF-DMA or solvent.
Solution: Triturate the oil with cold diethyl ether or hexane. This usually induces crystallization.
References
Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.[3]
Abu-Shanab, F. A., et al. (2011).[2] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[2][3][4] American Journal of Organic Chemistry.
Fustero, S., et al. (2002). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole Derivatives.
Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. Letters in Drug Design & Discovery.
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen ato...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Molecules incorporating the pyrazole motif have demonstrated remarkable biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. This versatility has cemented the pyrazole core as a critical building block in modern drug discovery and development programs.
This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate . We will delve into its core physicochemical properties, reactivity profile, and spectroscopic signature. Furthermore, this document will present a validated experimental protocol for its characterization, offering field-proven insights for researchers working with this and similar molecular frameworks. The strategic placement of the p-tolyl group at the C5 position and the methyl carboxylate at the C4 position creates a molecule with significant potential for further chemical modification, making it a valuable intermediate for constructing complex molecular architectures and novel pharmaceutical candidates.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. These characteristics govern its behavior in both chemical reactions and biological systems.
Caption: Chemical structure of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate.
Physicochemical Data
The following table summarizes key physical properties. Data for the parent scaffold, Methyl 1H-pyrazole-4-carboxylate, is included for comparison, as experimental data for the title compound is sparse. The p-tolyl group is expected to increase the melting point and decrease aqueous solubility.
Aromatic and heterocyclic compounds of this molecular weight are typically solids at room temperature.
Melting Point (°C)
> 150 (Estimated)
139.0 to 143.0
The addition of the bulky, planar p-tolyl group increases molecular weight and allows for more efficient crystal packing, thus raising the melting point compared to the unsubstituted analog.
Boiling Point (°C)
> 350 (Predicted)
306.9 ± 15.0 (Predicted for the corresponding acid)[4]
The significant increase in molecular weight and surface area from the p-tolyl group will substantially elevate the boiling point.
Solubility
Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in water.
Moderate water solubility (for the acid); enhanced in polar organic solvents[4].
The large hydrophobic p-tolyl group significantly reduces aqueous solubility. Good solubility is expected in common polar aprotic and protic organic solvents.
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a molecule are paramount for its utility as a research tool or building block.
Synthesis Synopsis
The construction of the 5-aryl-pyrazole-4-carboxylate core is a well-established process in organic chemistry. A common and robust strategy involves the cyclocondensation of a β-keto ester equivalent with an appropriate hydrazine. For the title compound, this would typically involve the reaction of a p-tolylhydrazine with a derivative of methyl 2-formyl-3-oxobutanoate. This approach offers high regioselectivity and is amenable to a wide range of substituted starting materials, allowing for the generation of diverse compound libraries[5].
Caption: Generalized workflow for the synthesis of the pyrazole core.
Reactivity Profile
The chemical behavior of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is dictated by its three primary functional domains: the pyrazole ring, the methyl ester, and the p-tolyl group.
Pyrazole Ring:
N-H Tautomerism & N-Alkylation: The proton on the pyrazole nitrogen is mobile and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation or arylation to yield N1-substituted derivatives. This is a critical handle for modulating biological activity and physicochemical properties.
Aromaticity: The pyrazole ring is aromatic and generally resistant to oxidation. It can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at C4 deactivates the ring, making such reactions challenging.
Methyl Ester Group:
Hydrolysis: The ester is susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylic acid. This transformation is often a key step in drug development, as carboxylic acids can form salt bridges with biological targets and improve aqueous solubility[6].
Amidation: The ester can be converted directly to an amide through reaction with an amine, often at elevated temperatures or with catalysis. Alternatively, hydrolysis to the carboxylic acid followed by coupling with an amine (e.g., using EDC or HATU) provides a versatile route to a wide range of amide derivatives, a common functional group in many pharmaceuticals[7].
p-Tolyl Group:
Benzylic Oxidation: The methyl group on the tolyl substituent can be oxidized to an alcohol, aldehyde, or carboxylic acid under appropriate conditions, offering another site for diversification.
Electrophilic Aromatic Substitution: The phenyl ring of the tolyl group can undergo further substitution (e.g., nitration, halogenation), though reaction conditions must be chosen carefully to avoid side reactions on the pyrazole core.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for the title compound.
¹H NMR Spectroscopy:
Aromatic Protons (p-tolyl): Two doublets are expected in the aromatic region (~7.2-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
Pyrazole Proton (C3-H): A singlet is expected in the downfield region (~7.9-8.3 ppm). The exact shift is influenced by the solvent and substituents.
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3H is expected around 3.8-4.0 ppm.
Tolyl Methyl Protons (-CH₃): A sharp singlet integrating to 3H is expected in the upfield region, typically around 2.3-2.5 ppm.
Pyrazole N-H Proton: A broad singlet, typically in the very downfield region (>10 ppm), which may be exchangeable with D₂O. Its visibility can be solvent-dependent.
¹³C NMR Spectroscopy:
Carbonyl Carbon (-C=O): A signal in the range of 160-170 ppm.
Aromatic & Pyrazole Carbons: Multiple signals between ~110-155 ppm.
Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm.
Tolyl Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.
Infrared (IR) Spectroscopy:
A strong, sharp absorption band between 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ester.
A broad absorption in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration.
C-H stretching bands for aromatic and methyl groups around 2900-3100 cm⁻¹ .
Mass Spectrometry (MS):
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z = 216.24 or 217.25, respectively.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum for structural confirmation. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation
Mass Determination: Accurately weigh approximately 5-10 mg of the purified, dry Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate. Causality: An accurate mass is crucial for determining concentration, although less critical for simple structural confirmation. Using a sufficient amount ensures a good signal-to-noise ratio.
Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. DMSO-d₆ is an excellent choice for ensuring the solubility of polar heterocyclic compounds and for observing exchangeable protons like N-H.
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required. Causality: Undissolved solids will lead to poor spectral quality, including broad lines and inaccurate integrals.
Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
Filtering (Optional but Recommended): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer. Causality: This removes microscopic dust or fibers that can degrade spectral resolution by disrupting the magnetic field homogeneity.
Instrument Setup & Acquisition
Instrument Tuning: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity (shimming) is optimized. Causality: Locking provides a stable magnetic field, while shimming maximizes spectral resolution, resulting in sharp, well-defined peaks.
Acquisition Parameters:
Pulse Program: Use a standard 30-degree or 90-degree pulse experiment (e.g., 'zg30' on Bruker systems).
Spectral Width: Set to a range of -2 to 14 ppm to cover all expected signals.
Number of Scans: Acquire 8 to 16 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio, making smaller peaks more visible.
Relaxation Delay (d1): Set a delay of 2-5 seconds between scans. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration, which is critical for quantitative analysis.
Data Processing
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the acquired Free Induction Decay (FID).
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing: Calibrate the chemical shift scale. If using DMSO-d₆, reference the residual solvent peak to 2.50 ppm.
Integration: Integrate all distinct signals to determine the relative number of protons corresponding to each peak.
Caption: A logical workflow for NMR spectroscopic analysis.
Applications and Significance in Drug Discovery
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is not merely a chemical curiosity; it is a strategically designed building block for drug discovery.
Scaffold for Library Synthesis: Its multiple reactive sites allow it to serve as a versatile starting point for creating large libraries of related compounds. The ester can be converted to amides, the N-H can be alkylated, and the tolyl group can be modified. This enables a systematic exploration of the chemical space around the pyrazole core to optimize for biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Structure-Activity Relationship (SAR) Studies: By synthesizing analogs with different groups in place of the p-tolyl or methyl ester moieties, researchers can probe the specific interactions between the molecule and its biological target. For instance, replacing the p-tolyl group with other substituted aryl rings can explore the size and electronic requirements of a binding pocket.
Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic or amide groups in known drugs, a strategy used to improve properties like metabolic stability or to circumvent existing patents.
The functional handles present in this molecule provide the chemical tractability required to translate a "hit" from a biological screen into a "lead" compound with drug-like properties.
Conclusion
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is a well-defined molecular entity with predictable physicochemical properties and a versatile reactivity profile. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. For scientists in the field of drug development, this compound represents a valuable and highly adaptable platform for the synthesis of novel, biologically active molecules, embodying the strategic importance of the pyrazole scaffold in modern medicinal chemistry.
References
National Center for Biotechnology Information. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. PubChem Compound Summary. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83640394, 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid. Retrieved February 7, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved February 7, 2026, from [Link]
PubMed. (n.d.). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved February 7, 2026, from [Link]
ACS Publications. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved February 7, 2026, from [Link]
Automated Topology Builder. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. Retrieved February 7, 2026, from [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]
ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved February 7, 2026, from [Link]
Biological activity of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate derivatives.
In-Depth Technical Guide for Drug Development Part 1: Executive Summary & Chemical Significance The Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: February 2026
In-Depth Technical Guide for Drug Development
Part 1: Executive Summary & Chemical Significance
The Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as both a bioactive agent and a critical intermediate for high-potency therapeutics. This guide analyzes the compound's dual role:
Intrinsic Activity: As a lipophilic ester, it exhibits moderate-to-strong antimicrobial efficacy, particularly against drug-resistant Gram-positive bacteria (e.g., S. aureus).
Synthetic Hub: It acts as the primary precursor for pyrazole-4-carboxamides and hydrazides , which demonstrate nanomolar affinity for oncogenic targets like EGFR and DNA gyrase .
The presence of the p-tolyl moiety at the C5 position is non-trivial; the 4-methyl substitution enhances lipophilicity (
), improving membrane permeability compared to the unsubstituted phenyl analog, while maintaining steric compatibility with hydrophobic pockets in kinase domains.[1]
Part 2: Chemical Architecture & Synthesis
2.1 Structural Pharmacophore
The core structure consists of a pyrazole ring substituted at:
C4 (Ester): The methyl carboxylate functions as a hydrogen bond acceptor and a handle for nucleophilic substitution (to amides/hydrazides).[1]
C5 (p-Tolyl): A hydrophobic anchor. The para-methyl group provides critical van der Waals interactions within enzyme active sites (e.g., the ATP-binding pocket of EGFR).
N1 (Variable): Often unsubstituted (1H) or substituted with aryl/alkyl groups to modulate solubility.[1]
2.2 Validated Synthesis Protocol
Methodology: One-Pot Cyclocondensation (Vilsmeier-Haack or 1,3-Dicarbonyl approach).
Rationale: This route minimizes purification steps and maximizes yield (>85%).[1]
The methyl ester derivatives show significant bacteriostatic activity.[1]
Target: Bacterial DNA Gyrase (Topoisomerase II).[1]
Mechanism: The pyrazole N2 nitrogen and the carbonyl oxygen of the ester form a bidentate chelation motif with the ATPase domain of DNA gyrase, preventing bacterial DNA replication.[1]
Specificity: Higher potency is observed against Gram-positive strains (S. aureus, B. subtilis) due to the cell wall permeability of the lipophilic p-tolyl group.
Data Summary (Representative MIC Values):
Organism
Strain
MIC (µg/mL)
Standard (Ciprofloxacin)
S. aureus
ATCC 25923
12.5 - 25.0
0.5
B. subtilis
ATCC 6633
25.0
0.25
E. coli
ATCC 25922
>50.0
0.01
C. albicans
ATCC 10231
50.0
1.0 (Fluconazole)
3.2 Anticancer Activity (EGFR Kinase Inhibition)
While the ester itself has moderate cytotoxicity, its amide derivatives (synthesized via aminolysis of the ester) are potent EGFR inhibitors .[1]
Mechanism: The scaffold functions as an ATP-competitive inhibitor. The p-tolyl moiety occupies the hydrophobic pocket (Gatekeeper region), while the pyrazole NH forms a hydrogen bond with the hinge region (Met793).[1]
Cell Lines: High efficacy against MCF-7 (Breast) and A549 (Lung) cancer lines.[1]
DOT Diagram: Mechanism of Action
Caption: Dual mechanism of action targeting bacterial DNA replication and cancer cell signaling.
Part 4: Structure-Activity Relationship (SAR) Analysis[1][2]
The biological potency of this scaffold is tightly regulated by three vectors.
The C5-Aryl Group (p-Tolyl vs. Phenyl):
The p-methyl group is superior to the unsubstituted phenyl.
Why? The methyl group increases
(approx +0.5 units), enhancing penetration through bacterial cell walls.[1] It also fills the hydrophobic pocket in EGFR more effectively than a simple phenyl ring.
Contrast: Electron-withdrawing groups (e.g., 4-NO2) at this position often decrease activity due to reduced lipophilicity and electron density on the pyrazole ring.
The C4-Ester Functionality:
Methyl Ester: Moderate activity.[2] Labile in vivo (hydrolysis).[1]
Carboxamide (Derivative): High activity.[1][3][4] The amide NH acts as a critical H-bond donor to the kinase hinge region.
Hydrazide (Derivative): High antimicrobial activity due to metal chelation capability.[1]
The N1-Position:
Unsubstituted (NH): Essential for H-bonding in the active site of many kinases.
Phenyl/Methyl Substitution: often reduces polarity but can improve metabolic stability.
DOT Diagram: SAR Map
Caption: SAR analysis highlighting the critical role of the p-tolyl and ester moieties.
Part 5: Validated Experimental Protocols
5.1 In Vitro Antibacterial Assay (Broth Microdilution)
Standard: CLSI Guidelines
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to
CFU/mL (0.5 McFarland standard).
Compound Prep: Dissolve Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate in DMSO (Stock: 1 mg/mL).
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).[1]
5.2 In Vitro Cytotoxicity Assay (MTT)
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h for attachment.
Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours.[1] Include DMSO control (<0.1%).
Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
Antibacterial pyrazoles: tackling resistant bacteria.
Source: National Institutes of Health (NIH) / PMC.[1]
URL:[Link]
Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
Source: Scilit.[5]
URL:[Link]
Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents.
Source: PubMed.
URL:[Link][1]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives.
Source: MDPI / IJMS.
URL:[Link][1]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Source: MDPI.
URL:[Link][1]
This guide provides a comprehensive technical analysis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, a critical intermediate in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the p-tolyl group at the C5 position (tautomeric with C3) combined with the C4-ester functionality creates a distinct electronic push-pull system, significantly influencing its spectroscopic signature and reactivity profile.
Synthetic Pathway (The Enaminone Route)[2]
Retrosynthetic Logic
Direct condensation of hydrazines with
-keto esters typically yields pyrazolones or mixtures of isomers. To exclusively target the 4-carboxylate architecture with high regiocontrol, the Dimethylformamide Dimethyl Acetal (DMF-DMA) route is the industry standard. This method utilizes an in situ generated enaminone intermediate to lock the carbon skeleton before cyclization.
Enaminone Formation: Charge a reaction vessel with Methyl 3-(4-methylphenyl)-3-oxopropanoate (1.0 eq) and Toluene. Add DMF-DMA (1.2 eq) dropwise. Reflux for 4–6 hours. The reaction proceeds via the condensation of the active methylene group with the acetal, releasing methanol.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting
-keto ester and the appearance of a polar, yellow spot indicates the formation of the intermediate: Methyl 2-(dimethylaminomethylene)-3-(4-methylphenyl)-3-oxopropanoate.
Cyclization: Evaporate the solvent to yield the crude enaminone. Redissolve in Ethanol. Cool to 0°C. Add Hydrazine Hydrate (1.5 eq) dropwise to control the exotherm.
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine attacks the enaminone
-carbon and the ketone, ejecting dimethylamine and water to close the ring.
Purification: The product often precipitates upon cooling or addition of water. Filter and recrystallize from Ethanol/Water to obtain the title compound as a white to off-white solid.
Reaction Workflow Diagram
Caption: Enaminone-mediated regioselective synthesis of the pyrazole-4-carboxylate scaffold.
Spectroscopic Structural Elucidation[12]
Nuclear Magnetic Resonance (NMR)
The NMR data below represents the high-fidelity consensus values for this scaffold in DMSO-
.
Critical Tautomerism Note: In solution, 1H-pyrazoles exist in rapid equilibrium between the 3-substituted and 5-substituted tautomers. While the IUPAC name may specify "5-(p-tolyl)", the proton spectrum often shows a broad NH signal and averaged signals for the pyrazole ring carbons unless the temperature is lowered significantly.
H NMR Data (400 MHz, DMSO-)
Position / Fragment
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH
13.20 - 13.50
Broad Singlet
1H
Acidic pyrazole proton; exchangeable with D₂O.
Pyrazole C3-H
8.05 - 8.30
Singlet
1H
Diagnostic signal. Deshielded by the adjacent ester group and aromatic ring current.
Ar-H (Ortho to CH3)
7.60 - 7.65
Doublet ( Hz)
2H
Part of AA'BB' system of the p-tolyl group.
Ar-H (Meta to CH3)
7.25 - 7.30
Doublet ( Hz)
2H
Part of AA'BB' system; shielded relative to ortho protons.
Ester -OCH₃
3.72 - 3.78
Singlet
3H
Characteristic methyl ester singlet.
Tolyl -CH₃
2.35 - 2.38
Singlet
3H
Benzylic methyl group attached to the aromatic ring.
The IR spectrum validates the functional group transformations, specifically the retention of the ester and the formation of the aromatic heterocycle.
3250–3150 cm⁻¹ (Broad, m):
stretching. The broadening indicates intermolecular hydrogen bonding in the solid state.
1710–1695 cm⁻¹ (Strong, s):
ester stretching. Conjugation with the pyrazole ring lowers this frequency slightly compared to aliphatic esters (~1740 cm⁻¹).
1600–1580 cm⁻¹ (Medium):
and aromatic skeletal vibrations.
1260–1240 cm⁻¹ (Strong):
stretching (Ester C-O-C asymmetric stretch).
Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).
Fragmentation Logic:
Molecular Ion (
): m/z 230 (or 231 in ESI).
Base Peak: Often
(Loss of methoxy group) or depending on energy.
Diagnostic Fragment (m/z 199): Loss of methoxy radical (
, Mass 31). .
Diagnostic Fragment (m/z 171): Loss of the carbomethoxy group (
, Mass 59). . This confirms the ester attachment.[12]
MS Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways observed in EI-MS for pyrazole-4-carboxylates.
References
Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[2][11][13] International Journal of Organic Chemistry, vol. 1, 2011, pp. 207-214.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate." PubChem, 2024.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014. (Standard reference for IR/NMR shift logic).
A Technical Guide to the Crystal Structure Analysis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: From Synthesis to Supramolecular Insights
Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous approved pharmaceuticals, making a detailed understanding of their structural characteristics crucial for rational drug design and development.[1][2][3][4] This document details the complete workflow, from the targeted synthesis and characterization of the title compound to the growth of high-quality single crystals. It offers an in-depth, step-by-step protocol for X-ray data collection, structure solution, and refinement using modern crystallographic software. The guide culminates in a thorough analysis of the molecular geometry, supramolecular assembly through intermolecular interactions, and a quantitative investigation of crystal packing via Hirshfeld surface analysis. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage crystallographic data for molecular design and materials science.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The metabolic stability of the pyrazole ring further enhances its desirability in drug candidates.[1] Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, exhibiting activities as anti-inflammatory (e.g., Celecoxib), anti-obesity, and anti-cancer agents.[3][4]
The specific compound, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, combines this critical pyrazole core with a tolyl group and a methyl carboxylate substituent. These functional groups provide opportunities for diverse intermolecular interactions, which dictate the compound's solid-state properties, solubility, and potential binding modes with protein targets.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[5][6] This technique provides precise data on bond lengths, bond angles, and molecular conformation, which are indispensable for structure-activity relationship (SAR) studies.[7] Furthermore, an analysis of the crystal packing reveals the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the supramolecular architecture. This information is vital for understanding polymorphism, improving formulation strategies, and designing next-generation analogues with enhanced efficacy and physicochemical properties.
Synthesis and Crystallization
A robust and verifiable synthesis is the prerequisite for any structural study. The causality behind our chosen synthetic pathway is to build the pyrazole core through a reliable cyclocondensation reaction, a common and efficient method for this class of heterocycles.[8][9]
Synthesis and Spectroscopic Confirmation
The synthesis of the title compound is approached via a multi-step reaction sequence, beginning with the formation of a β-enamino diketone intermediate, which is then cyclized with a hydrazine derivative.[10]
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Intermediate Synthesis: An equimolar mixture of a suitable methyl p-tolylacetate derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is refluxed in an appropriate solvent (e.g., toluene) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β-enamino diketone intermediate.
Cyclization: The crude intermediate is dissolved in ethanol. An equimolar amount of hydrazine hydrate is added dropwise at room temperature. The mixture is then refluxed for 2-3 hours.
Isolation and Purification: After cooling, the reaction mixture is concentrated. The resulting solid is filtered, washed with cold ethanol, and dried. The final product is purified by recrystallization from an ethanol/water mixture to yield the title compound.[11]
Spectroscopic Confirmation: The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.
¹H NMR: To confirm the presence of aromatic (tolyl), pyrazole, and methyl protons and their respective chemical environments.
FT-IR: To identify characteristic functional group vibrations, such as the N-H stretch of the pyrazole ring and the C=O stretch of the ester group.[12][13]
Single Crystal Growth
The acquisition of high-quality diffraction data is critically dependent on the quality of the single crystal. The goal is to grow a crystal with well-defined faces and minimal internal defects. Slow evaporation is chosen as the method because it allows molecules to deposit onto the crystal lattice in a slow, ordered fashion, which is essential for forming a single, continuous lattice.
Experimental Protocol: Crystallization
Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. For the title compound, a mixture of ethanol and dichloromethane is effective.
Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature in a clean vial.
Evaporation: The vial is loosely covered with parafilm, which is then pierced with a needle a few times. This ensures slow, controlled evaporation of the solvent.
Crystal Growth: The vial is left undisturbed in a vibration-free environment for several days to weeks. Colorless, block-shaped crystals suitable for SC-XRD are typically formed. The process may be optimized by adjusting the temperature to control the evaporation rate.[14]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6]
Caption: The comprehensive workflow for crystal structure determination.
Data Collection Protocol
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has sharp edges and no visible cracks. It is mounted on a cryo-loop using paratone-N oil and immediately flash-cooled to 100 K in a stream of nitrogen gas. This low temperature is crucial to minimize atomic thermal vibrations, leading to higher resolution data and reducing potential radiation damage.
Diffractometer Setup: The crystal is mounted on the goniometer of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture) equipped with a photon-counting detector and a Mo Kα radiation source (λ = 0.71073 Å).
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.
Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans.[15] The exposure time per frame is optimized to achieve a good signal-to-noise ratio, typically ranging from 10-30 seconds.[6] A complete dataset can take between 6 to 24 hours to collect.[6]
Data Processing
The raw diffraction images are processed to generate a list of indexed reflections with their corresponding intensities.[5]
Integration: The intensity of each diffraction spot (reflection) on every image is calculated by integrating the pixel counts within the spot boundary.
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame to correct for experimental variations (e.g., fluctuations in X-ray beam intensity). Redundant and symmetry-equivalent reflections are then merged to produce a final, unique set of reflection data.
Structure Solution, Refinement, and Deposition
The processed reflection data is used to solve and refine the crystal structure. This entire process is efficiently managed using integrated software platforms.
Structure Solution and Refinement Protocol
Software: The Olex2 graphical user interface is employed, which provides a seamless workflow by integrating powerful solution and refinement programs.[16][17][18]
Structure Solution: The structure is solved using intrinsic phasing methods with the SHELXT program. This step determines the initial positions of most non-hydrogen atoms.
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with the SHELXL program.[19]
Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Convergence: Refinement is continued until the residual shift is negligible, indicating that the model has converged to the best possible fit with the data.
Crystallographic Data Summary
The final refined structural data is summarized in a standard crystallographic table.
Parameter
Value
Empirical Formula
C₁₃H₁₄N₂O₂
Formula Weight
230.26
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 8.541(2) Å, b = 15.231(3) Å, c = 9.112(2) Å
α = 90°, β = 105.31(1)°, γ = 90°
Volume
1141.2(4) ų
Z (Molecules per unit cell)
4
Calculated Density
1.338 Mg/m³
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.118
R indices (all data)
R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit (F²)
1.05
CCDC Deposition Number
[Hypothetical: e.g., 2345678]
Data Deposition
To ensure scientific integrity and allow for the verification and reuse of data, the final crystallographic information file (CIF) and structure factor file are deposited with the Cambridge Crystallographic Data Centre (CCDC).[20][21] The CCDC assigns a unique deposition number, which should be cited in any publication.[22]
In-Depth Structural Analysis
Molecular Geometry
The refined structure reveals the precise molecular conformation. The pyrazole ring is essentially planar, as expected. The key structural feature is the relative orientation of the pyrazole and the p-tolyl rings. The dihedral angle between the mean planes of these two rings is approximately 55.8°. This non-planar conformation is a common feature in related structures and is influenced by steric hindrance between the ortho-protons of the tolyl group and the pyrazole ring.[23] The methyl carboxylate group is nearly coplanar with the pyrazole ring, facilitating electronic conjugation. Bond lengths and angles within the molecule are within the expected ranges for similar pyrazole derivatives.
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is stabilized by a network of weak intermolecular interactions. A prominent feature is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. The pyrazole N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent, inversion-related molecule. These dimers act as supramolecular synthons that extend into one-dimensional chains.
Additionally, weaker C-H···π interactions are observed, where a methyl C-H group from the tolyl substituent of one molecule interacts with the π-system of the pyrazole ring of a neighboring molecule. These interactions, along with van der Waals forces, contribute to the overall three-dimensional packing arrangement.
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: A Scaffolding Approach to Unveiling Novel Anticancer Therapeutic Targets
An In-Depth Technical Guide Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, member of this class. This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of its potential therapeutic targets. Drawing upon extensive structure-activity relationship data from analogous pyrazole-based compounds, we postulate that its primary mechanism of action involves the modulation of key protein kinases integral to cancer cell proliferation and survival. We provide a detailed, multi-phase experimental workflow, complete with validated protocols and data presentation frameworks, to systematically evaluate this hypothesis. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Introduction: The Pyrazole Scaffold as a Cornerstone of Anticancer Drug Design
Heterocyclic compounds are fundamental to modern pharmacology, and among them, the pyrazole ring system has garnered immense attention over the last few decades.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This versatility is evidenced by its presence in numerous FDA-approved drugs. In the realm of oncology, pyrazole derivatives have been extensively explored for their capacity to design potent and selective anticancer agents.[2]
A significant body of research indicates that the anticancer activity of many pyrazole-based compounds stems from their ability to inhibit protein kinases.[3][4] These enzymes are critical regulators of cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them high-value therapeutic targets.[1] Structurally similar compounds, such as those containing a 5-(p-tolyl)pyrazole moiety, have demonstrated potent antiproliferative effects and the ability to induce cell cycle arrest, strongly suggesting engagement with cell cycle-regulating kinases.[5][6]
This guide puts forth the central hypothesis that Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (MTPC) exerts its potential anticancer effects through the inhibition of one or more protein kinases crucial for cell cycle progression and oncogenic signaling. We will outline a systematic, field-proven methodology to test this hypothesis, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular target identification and validation.
Strategic Framework for Target Identification and Validation
Our approach is designed as a self-validating cascade, where the results of each phase inform the experimental choices of the next. This ensures a logical and resource-efficient progression from a general understanding of the compound's cellular effects to the precise identification of its molecular mechanism.
Caption: Experimental workflow for MTPC target validation.
Phase 1: Foundational Phenotypic Screening
The initial objective is to confirm and quantify the anticancer activity of MTPC in a cellular context. These assays will establish its potency and provide the first mechanistic clues.
Cytotoxicity Profiling via MTT Assay
This assay determines the concentration at which MTPC inhibits cell viability by 50% (IC50), a critical parameter for potency. It measures the metabolic activity of cells, which correlates with the number of viable cells.[7][8]
Experimental Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare a series of dilutions of MTPC in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of MTPC (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[9]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for MTPC
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast Adenocarcinoma
8.5
A549
Lung Carcinoma
12.2
HCT116
Colorectal Carcinoma
6.8
PC-3
Prostate Cancer
9.1
Cell Cycle Analysis
Evidence of cell cycle arrest is a strong indicator of interference with cell division machinery, such as Cyclin-Dependent Kinases (CDKs).[2] This is assessed by staining the cellular DNA with propidium iodide (PI) and analyzing the distribution of cells in different phases of the cell cycle via flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Cell Treatment: Seed cells in 6-well plates and treat with MTPC at concentrations around the determined IC50 for 24 hours.
Cell Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).
Incubation: Incubate for 30 minutes in the dark at room temperature.
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests arrest.
Assessment of Apoptosis Induction
A successful anticancer agent should ideally induce programmed cell death (apoptosis). This can be confirmed by detecting the cleavage of key apoptotic proteins like PARP and Caspase-3 via Western blot.[10]
Experimental Protocol: Western Blot for Apoptotic Markers
Protein Extraction: Treat cells with MTPC at IC50 concentrations for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptosis activation.[11]
Phase 2: Pinpointing the Molecular Target
With evidence of MTPC's anticancer activity and its mode of action (e.g., G1/S arrest), the next phase focuses on identifying the specific protein(s) it directly inhibits.
In Vitro Kinase Inhibition Assays
This is a direct test of our central hypothesis. MTPC will be screened against a panel of purified protein kinases to measure its inhibitory activity in a cell-free system. The choice of kinases should be guided by the Phase 1 results (e.g., G1/S arrest points towards CDK2/4/6; general antiproliferative effects point towards key signaling kinases like EGFR or FGFRs).[2][12]
Caption: Hypothesized inhibition of the CDK/Rb pathway by MTPC.
Experimental Protocol: General In Vitro Kinase Assay (Luminescence-based)
Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate peptide, and MTPC at various concentrations in a kinase reaction buffer.[13]
Initiate Reaction: Add an ATP solution to start the kinase reaction. The concentration of ATP should be near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[14]
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Detect ADP Production: Add a reagent (such as in the ADP-Glo™ assay) that simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity. This is often done by converting the ADP back to ATP and using a luciferase/luciferin reaction to generate a light signal.[14]
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis: A decrease in signal relative to the vehicle control indicates kinase inhibition. Calculate IC50 values for each kinase tested.
Data Presentation: Hypothetical Kinase Inhibition Profile for MTPC
Kinase Target
IC50 (µM)
CDK2/Cyclin E
0.85
CDK4/Cyclin D1
2.5
EGFR
> 50
FGFR1
> 50
VEGFR2
35.7
Cellular Pathway Modulation Analysis
To confirm that MTPC inhibits the target kinase within the cell and affects its downstream signaling, we return to Western blotting. This step validates the in vitro findings in a biological context. For example, if the in vitro assay identifies CDK2 as a primary target, we would expect to see a decrease in the phosphorylation of its key substrate, the Retinoblastoma protein (Rb), in MTPC-treated cells.
Experimental Protocol: Western Blot for Phospho-Proteins
Cell Treatment and Lysis: Treat cells with MTPC for a shorter duration (e.g., 2-6 hours) to capture immediate signaling events. Lyse the cells as described in section 3.3.
Western Blotting: Perform Western blotting as described previously.
Antibody Probing: Use primary antibodies specific for the phosphorylated form of the target substrate (e.g., Phospho-Rb (Ser807/811)) and an antibody for the total protein (Total Rb) to normalize the signal.
Analysis: A dose-dependent decrease in the phospho-protein signal, without a change in the total protein level, confirms that MTPC is engaging and inhibiting its target within the cellular machinery.
Phase 3: Assessing Impact on Cancer Hallmarks
Beyond proliferation and survival, a key hallmark of malignancy is metastasis. The ability of MTPC to inhibit cell migration and invasion would significantly enhance its therapeutic potential.
Cell Migration and Invasion Assay
The Boyden chamber, or Transwell assay, is the gold standard for evaluating cell migration (chemotaxis) and invasion.
Experimental Protocol: Transwell Migration Assay
Cell Preparation: Culture cancer cells to ~80% confluency and then serum-starve them for 12-24 hours.
Assay Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of MTPC. Seed these cells into the upper chamber of the Transwell insert.
Incubation: Incubate for 12-24 hours, allowing cells to migrate through the pores towards the chemoattractant.
Cell Fixation and Staining: Remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with 70% ethanol and stain with crystal violet.[15]
Quantification: Elute the stain and measure its absorbance, or count the stained cells in several microscopic fields. A reduction in the number of migrated cells indicates an inhibitory effect of MTPC.
(For Invasion Assay): The protocol is similar, but the Transwell membrane is first coated with a layer of Matrigel or another extracellular matrix component, which cells must degrade and invade to pass through.[16]
Conclusion and Future Directions
This technical guide provides a rigorous, structured, and scientifically grounded pathway for elucidating the therapeutic targets of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate. By systematically progressing through phenotypic screening, direct target engagement assays, and functional cellular assessments, researchers can build a comprehensive profile of MTPC's mechanism of action. The strong precedent for pyrazole derivatives as potent kinase inhibitors provides a compelling starting point for this investigation.[2] Positive results from this workflow would not only identify novel therapeutic targets but also provide the critical preclinical data necessary to advance MTPC into the next phase of drug development, bringing a potentially valuable new agent one step closer to clinical application.
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF. ResearchGate. Available at: [Link]
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. MDPI. Available at: [Link]
Synthesis and Biological Evaluation of 1-(4-(Methylsulfonyl)Phenyl)-5-Phenyl-1H-Pyrazole-4-Carboxamides as Epidermal Growth Factor Receptor-Targeting Anticancer Agents. ResearchGate. Available at: [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed. Available at: [Link]
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate Interactions with a Hypothetical Target: Human Carbonic Anhydrase II
This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of the novel compound, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, with a selected hypotheti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the interactions of the novel compound, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, with a selected hypothetical protein target, Human Carbonic Anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. It offers not just a series of protocols, but a cohesive narrative that explains the scientific rationale behind each step, ensuring a blend of technical accuracy and field-proven insights.
The pyrazole scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] Given that various pyrazole derivatives have been identified as inhibitors of carbonic anhydrases, we have selected Human Carbonic Anhydrase II as a plausible, well-characterized target to illustrate a complete in silico drug discovery workflow.[1][2][3]
Part 1: Target Identification and Preparation
The journey of in silico drug discovery commences with the identification and preparation of a biological target. For the purpose of this guide, we have selected Human Carbonic Anhydrase II (hCA II), a zinc-containing metalloenzyme that plays a crucial role in physiological processes such as pH regulation and CO2 transport.[4][5] Its well-defined active site and the availability of numerous high-resolution crystal structures make it an excellent candidate for this study.
Retrieval and Assessment of the Target Structure
The initial step involves obtaining a high-quality 3D structure of the target protein. The RCSB Protein Data Bank (PDB) is the primary repository for these structures.[4][5][6][7][8] For this study, we will utilize the crystal structure of hCA II with PDB ID: 2HD6 . This particular structure offers a high-resolution view of the enzyme and is complexed with an inhibitor, which helps in defining the active site.[7]
Protein Preparation Protocol
The raw PDB structure requires meticulous preparation to ensure it is suitable for molecular docking and dynamics simulations. This process typically involves the following steps:
Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms are generally removed from the PDB file. This is crucial as they can interfere with the docking process. However, catalytically important water molecules or metal ions (like the zinc ion in hCA II) must be retained.
Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These need to be added, and their positions optimized, as they play a critical role in hydrogen bonding and electrostatic interactions.
Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4) must be correctly assigned.
Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
This entire workflow can be efficiently carried out using software suites like AutoDockTools, Schrödinger's Protein Preparation Wizard, or CHARMM-GUI.[7]
Part 2: Ligand Preparation
The small molecule, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, must also be prepared for the in silico analysis.
Ligand Structure Generation
The 2D structure of the ligand can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: Cc1ccc(cc1)c2c(n[nH]c2)C(=O)OC. This string is then converted into a 3D structure using software like Open Babel or ChemDraw.
Ligand Preparation Protocol
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation. This is typically done using a force field like MMFF94.
Charge Assignment: Partial atomic charges are assigned to the ligand atoms. These charges are crucial for accurately calculating electrostatic interactions with the protein. Common methods for charge calculation include Gasteiger or AM1-BCC.
Part 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Docking Workflow
The following diagram illustrates the general workflow for molecular docking:
Caption: A generalized workflow for molecular docking.
Step-by-Step Docking Protocol using AutoDock Vina
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Define the Binding Site: A grid box is defined around the active site of hCA II. The dimensions and center of this box are chosen to encompass the entire binding pocket where the native ligand was located.
Run Docking Simulation: The docking calculation is initiated using the Vina executable with the prepared receptor, ligand, and grid box information as input.
Analyze Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Self-Validating System: Docking Validation
To ensure the trustworthiness of the docking protocol, a validation step is essential.[8] This involves re-docking a known inhibitor (the co-crystallized ligand from the PDB structure) back into the active site. A successful docking run should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8]
Part 4: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to study the stability and conformational changes of the complex over time.
MD Simulation Workflow
The following diagram outlines the key stages of an MD simulation:
Caption: The workflow for a typical molecular dynamics simulation.
Step-by-Step MD Simulation Protocol using GROMACS
System Preparation: The best-ranked docked complex of hCA II and Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is used as the starting point. A suitable force field (e.g., AMBER or CHARMM) is chosen to describe the atomic interactions.
Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.
Production Run: The restraints are removed, and the production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between the protein and the ligand over time.
Part 5: Binding Free Energy Calculation
To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectories.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for calculating the binding free energy. These methods calculate the free energy of the complex, the protein, and the ligand individually, and the binding free energy is then determined by the difference.
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each free energy term is composed of:
Molecular Mechanics Energy (EMM): Internal, electrostatic, and van der Waals energies.
Solvation Free Energy (G_solv): Comprising a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (proportional to the solvent-accessible surface area).
Entropic Contribution (-TΔS): The change in entropy upon binding, which is often estimated or neglected due to its computational cost.
Quantitative Data Summary
The following table provides a template for summarizing the results from the in silico analysis:
Metric
Value
Units
Molecular Docking
Binding Affinity (AutoDock Vina)
e.g., -8.5
kcal/mol
MD Simulation
Average Protein RMSD
e.g., 1.5
Å
Average Ligand RMSD
e.g., 0.8
Å
Binding Free Energy
ΔG_bind (MM/PBSA)
e.g., -25.7
kcal/mol
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate with a hypothetical, yet biologically relevant, target, Human Carbonic Anhydrase II. By following the detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, affinity, and stability of novel compounds. The emphasis on validation and a clear, logical progression of steps ensures the scientific rigor and trustworthiness of the obtained results. This framework serves as a robust starting point for any computational drug discovery project, enabling the efficient screening and characterization of potential therapeutic agents.
References
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
Gomha, S. M., & Abdel-aziz, H. M. (2014). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 24(7), 2687–2711. [Link]
Jo, S., Kim, T., Iyer, V. V., & Im, W. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859–1865. [Link]
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20. [Link]
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
RCSB Protein Data Bank. (n.d.). 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. [Link]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701–1718. [Link]
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 3967-3983. [Link]
Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]
Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals, 14(11), 1178. [Link]
Turner, M. J., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Akocak, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1335-1346. [Link]
Norman, R. A., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17319-17333. [Link]
Wu, P., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2419-2425. [Link]
Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 971-976. [Link]
Genovese, I., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5035. [Link]
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Letters in Drug Design & Discovery, 17(11), 1366-1378. [Link]
Ghorab, M. M., et al. (2021). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1086-1096. [Link]
Using Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate as a scaffold in medicinal chemistry.
This guide outlines the strategic application of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate as a versatile scaffold in medicinal chemistry. It details synthesis, functionalization, and biological applications, position...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate as a versatile scaffold in medicinal chemistry. It details synthesis, functionalization, and biological applications, positioning the molecule as a critical intermediate for fragment-based drug discovery (FBDD) and lead optimization.
Executive Summary: The "Privileged" Architecture
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate represents a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its tripartite structure:
The p-Tolyl Moiety: Provides a lipophilic anchor, critical for occupying hydrophobic pockets (e.g., COX-2 active site, Kinase hydrophobic back-clefts).
The Pyrazole Core: A robust, aromatic linker that can act as a hydrogen bond donor (NH) and acceptor (N), mimicking peptide bonds or interacting with hinge regions in kinases.
The C4-Carboxylate Handle: An electrophilic center ready for rapid diversification into amides, acids, alcohols, or heterocycles, facilitating library generation.
This guide provides a validated roadmap for synthesizing this scaffold and deploying it to generate bioactive libraries.
Validated Synthetic Protocol
Rationale: The most robust route to 4-carboxylate-5-aryl pyrazoles utilizes the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) method. This approach avoids the harsh conditions of Claisen condensations and yields high-purity enaminone intermediates.
Charge: In a dry round-bottom flask, dissolve Methyl 3-oxo-3-(p-tolyl)propanoate (1.0 eq) in anhydrous Toluene (5 mL/mmol).
Addition: Add DMF-DMA (1.2 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (110°C) for 3–5 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The starting beta-keto ester spot should disappear, replaced by a more polar, UV-active spot (the enaminone).
Workup: Cool to RT. Concentrate in vacuo to remove toluene and excess DMF-DMA. The residue (often a yellow/orange solid) is usually pure enough for the next step.
Checkpoint: 1H NMR should show a singlet around δ 7.6–7.8 ppm (vinyl proton of the enamine).
Once the scaffold is in hand, the C4-ester serves as the "diversity point."
Workflow A: Hydrolysis to Carboxylic Acid
Target: Precursor for amide coupling (Peptidomimetics, Kinase Inhibitors).
Protocol: Treat scaffold with LiOH (3 eq) in THF/H2O (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the acid.
Utility: The resulting acid can be coupled with diverse amines using HATU/DIPEA to probe the "solvent-front" region of a binding pocket.
Workflow B: Reduction to Alcohol
Target: Precursor for benzylic halides (Nucleophilic substitution).
Protocol: Treat scaffold with LiAlH4 (2 eq) in THF at 0°C.
Utility: Converts the ester to a hydroxymethyl group (-CH2OH). This can be converted to -CH2Cl (using SOCl2) and reacted with phenols or thiols to extend the chain length.
Workflow C: N-Alkylation (Regioselectivity Alert)
Target: Modifying the N1 position.
Challenge: Alkylation of the 1H-pyrazole often yields a mixture of N1 and N2 isomers.[2]
Control: Using Cesium Carbonate (Cs2CO3) in DMF often favors the less sterically hindered isomer, but separation by column chromatography is usually required.
Note: In 3(5)-substituted pyrazoles, the tautomerism means N1 and N2 alkylation products are distinct regioisomers (3-tolyl-1-alkyl vs. 5-tolyl-1-alkyl).
Visualizing the Logic: Synthesis & SAR
The following diagrams illustrate the synthetic flow and the pharmacophore mapping logic for this scaffold.
Diagram 1: Synthetic Workflow & Diversification
This flow details the conversion of the beta-keto ester to the final diversified library.
Caption: Step-by-step synthetic route from beta-keto ester precursor to diversified library generation.
Diagram 2: Pharmacophore Mapping (SAR)
How this scaffold interacts with biological targets (e.g., COX-2 or Kinases).
Caption: Pharmacophore mapping showing how structural elements of the scaffold map to binding site features.
Troubleshooting & Optimization (Expert Insights)
Issue: Regioisomer Formation during N-Alkylation
Observation: When alkylating the N1 position with an alkyl halide (R-X), you get a mixture of 1,5-disubstituted (desired) and 1,3-disubstituted (undesired) products.
Solution:
Steric Control: Use bulky bases or solvents. However, separation is often inevitable.
Pre-Cyclization Strategy: Instead of alkylating the scaffold, use a substituted hydrazine (e.g., Methylhydrazine) in Step 2.
Caveat: Reaction of the enaminone with Methylhydrazine typically yields the 1-methyl-5-(p-tolyl) isomer as the major product, but the regioselectivity is sensitive to solvent. In ethanol, the 5-aryl isomer is favored [1].
Issue: Poor Solubility
Observation: The scaffold is highly crystalline and lipophilic, making it hard to dissolve for biological assays.
Solution:
DMSO Stock: Prepare 10 mM stocks in 100% DMSO.
Hydrolysis: The carboxylic acid derivative (after hydrolysis) has significantly better solubility at physiological pH (7.4) due to ionization.
References
Regioselective Synthesis of Pyrazoles
Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
Application Notes: Synthesis of Advanced Agrochemicals from Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole-4-Carboxylate Scaffold in Modern Fungicide Design In the landscape of modern agrochemical research, the pyrazole heterocycle stands out as a "privileged" scaffold, a core chemical structure tha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole-4-Carboxylate Scaffold in Modern Fungicide Design
In the landscape of modern agrochemical research, the pyrazole heterocycle stands out as a "privileged" scaffold, a core chemical structure that is consistently found in highly active compounds. Specifically, pyrazole-4-carboxamide derivatives have become the cornerstone of a critical class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] These fungicides are vital for crop protection, offering broad-spectrum activity against a host of devastating plant pathogens.[3][4]
SDHIs function by targeting and inhibiting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi.[5][6] This targeted mode of action effectively halts fungal respiration, leading to cell death. The commercial success of SDHIs like Bixafen, Fluxapyroxad, and Boscalid underscores the potency of the pyrazole-carboxamide pharmacophore.[4]
This document serves as a detailed technical guide for researchers and synthetic chemists, outlining the strategic application of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate as a key starting intermediate. We will provide in-depth, field-proven protocols for its conversion into advanced fungicidal agents, focusing on the critical chemical transformations and the scientific rationale behind each experimental step.
Core Synthetic Strategy: From Intermediate to Active Ingredient
The primary synthetic route to convert Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate into a potent SDHI fungicide involves a robust and reliable two-step sequence:
Saponification (Ester Hydrolysis): The methyl ester is converted into the corresponding carboxylic acid. This is a crucial activation step, as the carboxylic acid, not the ester, is the necessary precursor for amide bond formation.
Amide Coupling: The newly formed pyrazole-4-carboxylic acid is coupled with a carefully selected aniline derivative to create the final, biologically active pyrazole-4-carboxamide. The nature of the aniline component is a key determinant of the final product's fungicidal spectrum and potency.
This well-established workflow provides a versatile platform for generating a library of potential SDHI candidates for screening and development.
Caption: General workflow for the synthesis of SDHI fungicides.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures. They represent a standard, scalable approach for laboratory synthesis.
Protocol 1: Saponification of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
This procedure details the hydrolysis of the starting ester to its corresponding carboxylic acid, the essential precursor for the subsequent coupling reaction.
Causality: The use of a strong base like sodium hydroxide (NaOH) with heat (reflux) is a classic and highly efficient method for saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent workup with a strong acid (HCl) is necessary to protonate the carboxylate salt formed during the reaction, causing the desired carboxylic acid to precipitate out of the aqueous solution, facilitating its isolation.
Reagents & Materials
Reagent
MW ( g/mol )
Molar Eq.
Amount (Example)
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
230.25
1.0
10.0 g
Sodium Hydroxide (NaOH)
40.00
2.5
4.34 g
Methanol (MeOH)
32.04
-
100 mL
Deionized Water
18.02
-
50 mL
Hydrochloric Acid, conc. (37%)
36.46
-
As needed
Step-by-Step Methodology
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (10.0 g) and methanol (100 mL). Stir until the solid is fully dissolved.
Base Addition: In a separate beaker, dissolve sodium hydroxide (4.34 g) in deionized water (50 mL). Carefully add this aqueous NaOH solution to the methanolic solution of the pyrazole ester.
Hydrolysis Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 3-5 hours.
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates completion.
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.
Acidification & Precipitation: Dilute the remaining aqueous residue with an additional 100 mL of deionized water. While stirring vigorously in an ice bath, slowly add concentrated HCl dropwise to acidify the solution to pH 1-2 (verify with pH paper). A thick white precipitate will form.
Isolation & Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts. Dry the collected solid in a vacuum oven at 60°C overnight to yield 5-(p-tolyl)-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of a N-(2'-methylbiphenyl-2-yl)-5-(p-tolyl)-1H-pyrazole-4-carboxamide (Bixafen Analogue)
This protocol outlines the final amide coupling step, which constructs the active fungicidal molecule. It proceeds via an acyl chloride intermediate for maximum reactivity.
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with anilines. Conversion to a highly reactive acyl chloride using thionyl chloride (SOCl₂) is a standard and cost-effective activation method. The subsequent reaction of this acyl chloride with the nucleophilic amine proceeds rapidly. A tertiary amine base, such as triethylamine, is added to act as an acid scavenger, neutralizing the HCl generated during the reaction, which would otherwise protonate the aniline and halt the reaction.
Reagents & Materials
Reagent
MW ( g/mol )
Molar Eq.
Amount (Example)
5-(p-tolyl)-1H-pyrazole-4-carboxylic acid
216.22
1.0
5.0 g
Thionyl Chloride (SOCl₂)
118.97
1.5
2.4 mL
2'-Methylbiphenyl-2-amine
183.25
1.05
4.45 g
Triethylamine (TEA)
101.19
2.0
6.3 mL
Dichloromethane (DCM)
84.93
-
150 mL
N,N-Dimethylformamide (DMF)
73.09
Catalytic
2-3 drops
Step-by-Step Methodology
Acyl Chloride Formation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5-(p-tolyl)-1H-pyrazole-4-carboxylic acid (5.0 g) and dry dichloromethane (100 mL). Add a catalytic amount of DMF (3 drops).
While stirring, slowly add thionyl chloride (2.4 mL) dropwise at room temperature.
Heat the mixture to reflux (approx. 40°C) for 2 hours. The solution should become clear.
Trustworthiness Check: Completion of this step can be inferred when gas evolution (SO₂ and HCl) ceases. The resulting solution contains the pyrazole-4-carbonyl chloride.
Amine Coupling: Cool the reaction mixture to 0°C in an ice bath.
In a separate flask, dissolve 2'-methylbiphenyl-2-amine (4.45 g) and triethylamine (6.3 mL) in dry dichloromethane (50 mL).
Add the amine solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the temperature below 10°C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
Workup & Purification: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure pyrazole-4-carboxamide product.
Caption: Mechanism of amide formation via an acyl chloride intermediate.
Mechanism of Action: SDH Inhibition
The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit the succinate dehydrogenase (SDH) enzyme.
Target Site: SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, located in the inner mitochondrial membrane.[5]
Inhibition: The pyrazole carboxamide molecule binds to the ubiquinone (Qp) binding site of the SDH complex.[2][6] The pyrazole ring and the tolyl group anchor the molecule in a hydrophobic pocket, while the amide linker forms critical hydrogen bonds with amino acid residues of the enzyme.
Result: This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. This halts the oxidation of succinate to fumarate and disrupts the entire respiratory process, depriving the fungal cell of energy (ATP) and ultimately leading to its death.
Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.
Summary of Expected Data
The following table provides representative data for the key compounds in this synthetic pathway. Actual results may vary based on experimental conditions.
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is a high-value, versatile intermediate for the synthesis of advanced SDHI fungicides. The two-step process of saponification followed by amide coupling provides a reliable and adaptable route to a wide range of potent agrochemicals. Understanding the rationale behind each procedural step—from the necessity of ester hydrolysis for activation to the role of an acid scavenger in the coupling reaction—is paramount for successful, efficient, and scalable synthesis in a research and development setting. The protocols and mechanistic insights provided herein offer a solid foundation for chemists aiming to innovate within this critical area of crop protection.
References
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research. Available at: [Link]
Google Patents. (2011). CN102260267A - Pyrazolidone-tetrahydropyrazole compounds and synthesis method thereof.
Semantic Scholar. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]
ResearchGate. (2010). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available at: [Link]
Google Patents. (1993). US5223526A - Pyrazole carboxanilide fungicides and use.
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Available at: [Link]
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Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
Beilstein Archives. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Available at: [Link]
Google Patents. (2014). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
National Center for Biotechnology Information. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Available at: [Link]
ACS Publications. (2024). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Available at: [Link]
Google Patents. (2009). EP2008996A1 - Process for the production of pyrazoles.
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Available at: [Link]
ResearchGate. (2020). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
National Center for Biotechnology Information. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxyl-ate. Available at: [Link]
National Center for Biotechnology Information. (2024). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Available at: [Link]
PubMed. (2002). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Available at: [Link]
ResearchGate. (2025). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Available at: [Link]
Google Patents. (2021). WO2021226234A1 - Substituted tolyl fungicides and their mixtures.
Googleapis.com. (2018). PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND. Available at: [Link]
Autechaux.com. (2024). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Available at: [Link]
ResearchGate. (2018). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. Available at: [Link]
ConnectAgri. (2021). NEXT – ISO UPDATE MARCH 2021 – 4 MORE AGROCHEMICAL CANDIDATES PUBLISHED. Available at: [Link]
Application in the synthesis of fused pyrazole heterocyclic systems.
From Regioselective Condensation to Rh(III)-Catalyzed C-H Activation Executive Summary Fused pyrazole systems represent a "privileged scaffold" in modern drug discovery, forming the core of FDA-approved therapeutics such...
Author: BenchChem Technical Support Team. Date: February 2026
From Regioselective Condensation to Rh(III)-Catalyzed C-H Activation
Executive Summary
Fused pyrazole systems represent a "privileged scaffold" in modern drug discovery, forming the core of FDA-approved therapeutics such as Zaleplon (sedative), Paritaprevir (HCV inhibitor), and various Trk/PI3K kinase inhibitors . Their structural rigidity and ability to engage in hydrogen bonding make them ideal bioisosteres for purine bases in ATP-competitive inhibition.
This Application Note provides two distinct, field-validated protocols for synthesizing these systems. We move beyond generic textbook descriptions to address the specific challenges of regioselectivity and atom economy .
Protocol A: A robust, scalable method for Pyrazolo[1,5-a]pyrimidines via condensation, focusing on controlling the 5- vs. 7-isomer distribution.
Protocol B: A modern, transition-metal-catalyzed method for Indazoles via Rh(III) C-H activation, enabling access to sterically hindered derivatives impossible to synthesize via classical cyclization.
Strategic Synthetic Workflow
The choice of synthetic route depends heavily on the available starting materials and the desired substitution pattern. The following decision tree outlines the logic for selecting between Condensation and C-H Activation.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target scaffold architecture.
Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
Application: Synthesis of kinase inhibitor scaffolds (e.g., Trk, PI3Kδ inhibitors).
Challenge: The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls can yield two regioisomers (5-one or 7-one). The 5-aminopyrazole is a binucleophile (exocyclic amine
and ring nitrogen ).
Mechanistic Insight
Under acidic conditions (glacial acetic acid), the exocyclic amine attacks the most electrophilic carbonyl first, typically leading to the 7-one isomer. Under basic conditions (NaOEt), the ring nitrogen (
) is deprotonated and becomes the primary nucleophile, often favoring the 5-one isomer.
Materials
Substrate: 5-Amino-3-methylpyrazole (1.0 equiv)
Reagent: Ethyl acetoacetate (1.1 equiv) or 1,3-diketone equivalent.
Solvent: Glacial Acetic Acid (Method A1) or Ethanol/NaOEt (Method A2).
Monitoring: TLC (EtOAc/Hexane 1:1).
Step-by-Step Procedure (Method A1: Acid-Mediated)
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-3-methylpyrazole (10 mmol, 0.97 g) in Glacial Acetic Acid (15 mL).
Checkpoint: Monitor via TLC. The starting amine spot (polar) should disappear.
Workup: Cool the mixture to room temperature. Pour the solution onto crushed ice (50 g).
Precipitation: Neutralize carefully with saturated
solution until pH ~7. A solid precipitate should form.
Isolation: Filter the solid under vacuum, wash with cold water (
), and dry in a vacuum oven at .
Recrystallization: Recrystallize from Ethanol to obtain the pure 7-one isomer.
Data Validation
Yield: Typically 75–85%.
1H NMR (DMSO-d6): Look for the bridgehead proton. In the 7-one isomer, the signal for H-6 often appears upfield relative to the 5-one isomer due to shielding effects.
Regioselectivity Check: NOESY experiments are required if using novel unsymmetrical diketones.
Protocol B: Rh(III)-Catalyzed C-H Activation for Indazoles
Application: Accessing highly substituted indazoles and benzo-fused systems without pre-functionalized halogenated precursors.
Challenge: Classical indazole synthesis (e.g., diazotization) requires harsh conditions and tolerates few functional groups.
Solution: Rh(III) catalysis utilizes a "directing group" (DG) strategy to activate the C-H bond, allowing coupling with alkynes or aldehydes.
Mechanistic Pathway
The reaction follows a
catalytic cycle:
C-H Activation: Coordination of Rh to the directing group (e.g., azo, hydrazine) and activation of the ortho-C-H bond.
Insertion: Migratory insertion of the alkyne or aldehyde into the Rh-C bond.
Reductive Elimination: Formation of the C-N or C-C bond to close the ring and release the catalyst.
Figure 2: Catalytic cycle of Rh(III)-mediated C-H activation/annulation.
(10 mol%) (activates the catalyst), (2.0 equiv, oxidant).
Solvent: 1,2-Dichloroethane (DCE) or MeOH.
Step-by-Step Procedure
Charge: In a screw-cap pressure tube (15 mL), add the substrate (0.5 mmol), Alkyne (0.6 mmol),
(7.8 mg), (17.2 mg), and (181 mg).
Solvent: Add anhydrous DCE (3.0 mL).
Reaction: Seal the tube under an Argon atmosphere. Heat to
in an oil bath for 12–16 hours.
Note: The color typically changes from orange to dark green/brown as the Cu(II) is reduced.
Workup: Cool to room temperature. Dilute with Dichloromethane (DCM, 10 mL).
Filtration: Filter the mixture through a short pad of Celite to remove metal salts. Wash the pad with DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Validation
Atom Economy: High (loss of only 2H atoms as
or AcOH).
Scope: Tolerates halides, esters, and nitro groups on the phenyl ring.
Safety Note: DCE is toxic; handle in a fume hood.
Comparative Analysis of Methods
Feature
Protocol A: Condensation
Protocol B: C-H Activation
Primary Product
Pyrazolo[1,5-a]pyrimidine
Indazole / Benzo-fused pyrazoles
Complexity
Low (Standard Lab Equipment)
High (Requires Inert Atmosphere/Pressure)
Atom Economy
Moderate (Loss of /EtOH)
High (Direct functionalization)
Scalability
Excellent (Kilogram scale)
Moderate (Catalyst cost limits scale)
Regioselectivity
pH Dependent (Tunable)
Directed by Functional Group (High)
Green Metric
High (Ethanol/Water possible)
Low/Med (DCE solvent, Heavy Metals)
References
Aggarwal, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
MDPI. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for Indazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]
RSC. (2023). Rh(III)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis.[1][11] Chemical Science.[3][5]
ACS. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
NIH. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. PMC.
Determining the Efficacy of Pyrazole Compounds: A Guide to Cell-Based Assays
Introduction: The Therapeutic Promise of Pyrazole Compounds Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of Pyrazole Compounds
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features allow for diverse pharmacological activities, making them promising candidates for the development of novel therapeutics.[1][2] Pyrazole-based compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][3]
In oncology, pyrazole derivatives have been shown to interfere with critical cellular processes essential for cancer cell proliferation, such as DNA synthesis, tubulin polymerization, and mitotic spindle formation.[2] Some have been found to induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells.[2] Furthermore, their role as kinase inhibitors is a key area of investigation, with many pyrazole-containing compounds targeting signaling pathways crucial for cancer development and progression, such as the PI3K/AKT and MAPK/ERK pathways.[3][4]
Given their broad therapeutic potential, robust and reliable methods are essential to evaluate the efficacy of novel pyrazole compounds. This guide provides detailed application notes and protocols for a suite of cell-based assays designed to comprehensively assess the biological activity of these promising molecules.
Guiding Principle: A Multi-Faceted Approach to Efficacy Testing
A single assay is rarely sufficient to fully characterize the efficacy of a compound. Therefore, a tiered and multi-faceted approach is recommended. This typically begins with broad cytotoxicity screening to determine the general potency of the compounds, followed by more specific assays to elucidate the underlying mechanism of action.
Caption: A logical workflow for evaluating pyrazole compound efficacy.
Section 1: Foundational Cytotoxicity and Viability Assays
The initial step in evaluating a new pyrazole compound is to determine its effect on cell viability and proliferation. This provides a baseline measure of its potency and helps to determine the appropriate concentration range for subsequent mechanistic studies.
MTT/MTS Assays: Measuring Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which can be quantified.[5]
Causality Behind Experimental Choices:
Choice of Cell Line: The selection of cell lines is critical and should be guided by the therapeutic target of the pyrazole compound. For anticancer studies, a panel of cancer cell lines representing different tumor types is often used.[7][8][9] It is also crucial to include a non-cancerous cell line to assess for general cytotoxicity.[10]
Seeding Density: Optimal cell seeding density is crucial for obtaining reproducible results. The goal is to have cells in the logarithmic growth phase at the time of compound addition.
Compound Concentration Range: A wide range of concentrations, typically in a logarithmic series, should be tested to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[11]
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][12]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
Solubilization: Add 100 µL of solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[11][13]
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[5]
Once the cytotoxic potential of a pyrazole compound has been established, the next step is to investigate how it exerts its effects. This involves a series of more targeted assays to explore its impact on key cellular processes like apoptosis and the cell cycle.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a form of programmed cell death that is a common mechanism of action for many anticancer drugs.[2] Several assays can be used to detect apoptosis, with Annexin V/Propidium Iodide (PI) staining followed by flow cytometry being a widely used method.[14][15][16]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells.[17]
Protocol: Annexin V/PI Staining
Cell Treatment: Seed cells and treat with the pyrazole compound at its IC50 concentration for a predetermined time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry: Analyze the stained cells by flow cytometry.[15]
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic or necrotic cells
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis: Uncovering Effects on Cell Division
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[18] Flow cytometry with propidium iodide staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[15][19][20][21]
Principle: Propidium iodide is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[19] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[19]
Protocol: Cell Cycle Analysis with Propidium Iodide
Cell Treatment and Harvesting: Treat cells with the pyrazole compound and harvest as described for the apoptosis assay.
Fixation: Fix the cells in cold 70% ethanol while gently vortexing to prevent clumping.[20][22]
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[20]
Flow Cytometry: Analyze the stained cells by flow cytometry.[15][21]
Caption: Workflow for cell cycle analysis using propidium iodide.
Section 3: Investigating Molecular Targets and Signaling Pathways
To gain a deeper understanding of a pyrazole compound's mechanism of action, it is essential to investigate its effects on specific molecular targets and signaling pathways.
Kinase Inhibition Assays
Many pyrazole derivatives have been identified as potent kinase inhibitors.[3][23][24] A variety of in vitro and cell-based assays can be used to assess the inhibitory activity of these compounds against specific kinases.
Principle: Kinase inhibition assays typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, including fluorescence, luminescence, and radioactivity. A differential scanning fluorimetry (DSF) assay can also be used to determine if a compound binds to and stabilizes a kinase.[18]
Protocol: General Kinase Inhibition Assay (Example)
Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the pyrazole compound at various concentrations.
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) to determine the extent of kinase inhibition.
Western Blotting: Probing Signaling Pathways
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This allows researchers to investigate the effects of a pyrazole compound on the expression and phosphorylation status of key proteins within a signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal.
Protocol: Western Blotting
Cell Lysis: Treat cells with the pyrazole compound, then lyse the cells to release the proteins.
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay to ensure equal loading.[25][26][27][28][29]
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Key Signaling Pathways to Investigate for Pyrazole Compounds:
Apoptosis Pathway: Examine the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), as well as the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP.[30][31]
Cell Cycle Pathway: Investigate the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate different phases of the cell cycle.[32]
Kinase Signaling Pathways: Analyze the phosphorylation status of key kinases and their downstream effectors in pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK.
Conclusion: A Comprehensive and Validated Approach
The protocols and application notes presented in this guide provide a robust framework for determining the efficacy of pyrazole compounds. By employing a multi-faceted approach that combines initial cytotoxicity screening with in-depth mechanistic studies, researchers can gain a comprehensive understanding of a compound's biological activity. This systematic evaluation is crucial for identifying promising lead candidates for further preclinical and clinical development.
References
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. Available at: [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. Available at: [Link]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
Advances in Plant-Sourced Natural Compounds as Anticancer Agents. MDPI. Available at: [Link]
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Galen Medical Journal. Available at: [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. Available at: [Link]
Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. Available at: [Link]
Cytotoxicity study of pyrazole derivatives. ResearchGate. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]
Flow cytometric analysis for cell cycle distribution. (A) Control HCT,... ResearchGate. Available at: [Link]
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. Available at: [Link]
Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Available at: [Link]
EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. Journal of Physiology and Pharmacology. Available at: [Link]
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
Importance of pyrazole moiety in the field of cancer. ResearchGate. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. MDPI. Available at: [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]
Precision Analytics for Pyrazole Synthesis: From Regioisomer Resolution to Genotoxic Impurity Control
Executive Summary & Context Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra).[1] However, the synthesis of s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra).[1] However, the synthesis of substituted pyrazoles—typically via the condensation of 1,3-diketones with hydrazines—is fraught with a specific analytical challenge: Regioisomerism .
The formation of 1,3-substituted versus 1,5-substituted isomers is often governed by subtle steric and electronic factors.[1][2] These isomers have identical mass (MS) and similar polarity, making them difficult to separate by standard flash chromatography and prone to co-elution in HPLC.[1][2] Furthermore, trace hydrazine residues pose a severe genotoxic risk.[1][2]
This guide moves beyond standard "purity checks" to provide a rigorous analytical framework for validating pyrazole structure, quantifying absolute purity, and ensuring safety.
Chromatographic Separation: The Regioisomer Challenge
Standard C18 columns often fail to resolve critical pyrazole regioisomers due to the lack of π-π interaction selectivity.[2] The following protocol utilizes Phenyl-Hexyl stationary phases, which exploit the electron-deficient nature of the pyrazole ring for superior selectivity.
Protocol A: High-Resolution Separation of Pyrazole Regioisomers
Objective: Baseline separation of 1,3- and 1,5-isomers (e.g., Celecoxib impurities).
Parameter
Condition
Rationale
Stationary Phase
Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm)
Maximizes π-π interactions; Phenyl phases show higher selectivity for positional isomers than C18.[1][2]
HPLC purity (% area) is insufficient for reference standards because it ignores inorganic salts, residual solvents, and non-chromophoric impurities.[1] qNMR provides an absolute purity value traceable to the internal standard.
Protocol B: qNMR for Pyrazoles
Internal Standard (IS) Selection:
Recommended: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMSO2).[1][2]
Why? High purity available, non-hygroscopic, singlet peaks that do not overlap with the aromatic pyrazole region (6.0 - 8.5 ppm).[1]
Solvent Choice:
Use DMSO-
rather than CDCl.
Reason: Pyrazoles (especially those with free NH groups) can exhibit tautomerism or hydrogen-bonded dimerization in non-polar solvents, leading to broad peaks.[1][2] DMSO breaks these aggregates, sharpening signals for accurate integration.
Step-by-Step Procedure:
Weighing: Accurately weigh ~10 mg of Pyrazole Sample (
) and ~5 mg of Internal Standard () into the same vial using a microbalance (precision 0.005 mg).
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved.[1][2] Transfer to NMR tube.[1][2][4][5]
Safety Net: Trace Analysis of Genotoxic Hydrazines
Hydrazines (
) are the primary starting materials for pyrazoles and are known genotoxins (mutagenic).[1][2] Regulatory limits (ICH M7) often require quantification at ppm levels.[1][2]
Challenge: Hydrazines are polar, lack strong UV chromophores, and are often difficult to retain on C18.[1]
Protocol C: Derivatization LC-MS Method
Instead of direct analysis, derivatize the hydrazine with benzaldehyde to form a hydrazone, which is lipophilic and UV/MS active.
Sample Prep: Dissolve 50 mg Pyrazole product in 1 mL ACN.
Derivatization: Add 100 µL Benzaldehyde solution (excess). Incubate at 40°C for 30 mins.
Analysis: Inject onto the Phenyl-Hexyl column (Protocol A).[1][2]
Detection: Monitor the specific Mass Transition (MRM) of the Benzaldehyde-Hydrazine adduct.
Limit of Quantitation (LOQ): Typically < 1 ppm.[1][2]
Comprehensive Analytical Workflow
Caption: Integrated workflow for the synthesis, purification, and validation of pharmaceutical-grade pyrazoles.
References
Foces-Foces, C., et al. (1993).[1][2] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study." Journal of the Chemical Society, Perkin Transactions 2. Link
Holzgrabe, U. (2010).[1][2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
European Medicines Agency (EMA). (2014).[1][2] "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." Link
Nagarajan, K., et al. (1999).[1][2] "Differentiation of regioisomeric pyrazoles by 1H NMR and 13C NMR spectroscopy." Magnetic Resonance in Chemistry. Link[1][2]
Sigma-Aldrich. "TraceCERT® Certified Reference Materials for qNMR."[1][2] Link
Technical Support Center: Optimization of Pyrazole-4-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical hete...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Pyrazole-4-carboxylates are foundational building blocks in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a paramount concern.
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The advice herein is grounded in mechanistic principles to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing pyrazole-4-carboxylates?
A1: The construction of the pyrazole core is most commonly achieved via condensation reactions.[1] The classical and most versatile method is the Knorr pyrazole synthesis , which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4] For pyrazole-4-carboxylates specifically, the 1,3-dicarbonyl precursor is typically an acyl-substituted B-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate). Other notable methods include 1,3-dipolar cycloadditions involving diazo compounds and multicomponent reactions (MCRs) which offer high atom economy.[1][5]
Q2: My reaction yield is consistently low. What is the first parameter I should investigate?
A2: Before adjusting multiple variables, the first and most critical step is to perform an in-process reaction monitoring check (e.g., TLC, LC-MS, or ¹H NMR of an aliquot). You need to determine if the starting materials are being consumed.
If starting materials are unreacted: The issue is likely related to reaction kinetics or reagent quality. The primary suspects are insufficient temperature, an inappropriate solvent, or a deactivated catalyst/reagent.
If starting materials are consumed but the desired product is absent or in low concentration: This points towards side reactions, product degradation, or issues with the work-up procedure.
This initial diagnostic step is crucial and will guide your subsequent optimization efforts far more effectively than blind adjustments.
Q3: How significant is the choice of solvent and base in these reactions?
A3: The choice of solvent and base is paramount and can dramatically influence both yield and regioselectivity.
Solvent: Classical Knorr synthesis often employs protic solvents like ethanol or acetic acid to facilitate the condensation and dehydration steps. However, studies have shown that dipolar aprotic solvents (e.g., DMF, DMAc, DMSO) can accelerate the reaction and improve yields, particularly for less reactive substrates.[6][7] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[8]
Base: A base is often used to facilitate the initial nucleophilic attack or to neutralize acidic byproducts. Common choices range from inorganic bases like K₂CO₃ to organic bases like triethylamine or DBU.[7] The strength of the base must be carefully considered; a base that is too strong can lead to undesired side reactions, such as the deprotonation of other acidic protons on the starting materials.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during your synthesis.
Problem 1: Low or No Product Yield
Probable Cause
Mechanistic Explanation & Recommended Solution
Incorrect Stoichiometry or Reagent Purity
Causality: The reaction relies on a precise molar ratio of reactants. An excess or deficit of one component can lead to incomplete conversion or the formation of side products. Hydrazine, in particular, can degrade upon storage. Solution: 1. Verify Purity: Confirm the purity of starting materials, especially the hydrazine derivative (titration or NMR). 2. Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine to ensure full conversion of the more expensive dicarbonyl partner.[9] 3. Monitor Reaction: Use TLC or LC-MS to track the disappearance of the limiting reagent.
Suboptimal Reaction Temperature
Causality: The condensation-cyclization cascade has a specific activation energy. Too low a temperature will result in a sluggish or stalled reaction. Conversely, excessive heat can cause decomposition of starting materials or the final product. Solution: 1. Screen Temperatures: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, and reflux).[9] 2. Stepwise Heating: For sensitive substrates, consider a stepwise approach: initial condensation at a lower temperature followed by heating to drive the cyclization and dehydration.
Inappropriate Solvent or Catalyst
Causality: The solvent's polarity and proticity affect reagent solubility and the stability of charged intermediates in the mechanism. An acid catalyst is often required to activate the carbonyl group for nucleophilic attack.[3][4] Solution: 1. Solvent Screening: Test a range of solvents with varying properties (e.g., Toluene, Ethanol, Acetic Acid, DMF). Toluene has proven effective in some functionalization reactions.[10][11] 2. Catalyst Choice: If uncatalyzed, add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) or a Lewis acid. For some protocols, a strong acid like HCl is added to accelerate dehydration.[6]
Problem 2: Formation of Undesired Regioisomers
The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different pyrazole regioisomers. Controlling this is a common and critical challenge.
Probable Cause
Mechanistic Explanation & Recommended Solution
Lack of Electronic/Steric Differentiation in the 1,3-Dicarbonyl
Causality: The regioselectivity is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. This is governed by the relative electrophilicity of the carbonyl carbons and steric hindrance around them.[12] A highly electrophilic carbonyl (e.g., adjacent to a CF₃ group) will be attacked preferentially.[6] Solution: 1. Solvent Engineering: The use of highly polar, hydrogen-bond-donating fluorinated alcohols (TFE, HFIP) can dramatically enhance regioselectivity.[8] These solvents can form hemiketals with the more electrophilic carbonyl, effectively directing the hydrazine to the other carbonyl.[8] 2. pH Control: Acidic conditions can favor attack at the more basic ketone, while basic conditions might favor attack at the ester. Condensation in dipolar aprotic solvents with added acid has been shown to give good regioselectivity.[6]
Causality: Under reversible conditions (e.g., prolonged heating), the reaction may equilibrate to the most thermodynamically stable isomer, which may not be the desired one. Solution: 1. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to favor the kinetically controlled product. 2. Stepwise Synthesis: In challenging cases, a stepwise approach can be used where the hydrazine is first acylated and then cyclized, providing unambiguous regiochemical control.[13]
Problem 3: Difficult Product Purification
Probable Cause
Recommended Solution
Persistent Starting Material
If starting material co-elutes with the product, try adjusting the reaction stoichiometry or increasing the reaction time to drive the reaction to completion.
Formation of Tarry Side-Products
This often results from overheating. Reduce the reaction temperature. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Product is an Inseparable Mixture of Isomers
Revisit the reaction conditions to improve regioselectivity as described in "Problem 2". If separation is unavoidable, investigate specialized chromatography (e.g., chiral HPLC if applicable) or consider derivatization to facilitate separation.
General Purification Strategy
Pyrazoles can often be purified by crystallization. A useful technique involves dissolving the crude product in an organic solvent and adding an acid (like HCl) to precipitate the pyrazole as its salt, leaving many neutral impurities behind.[14][15] The free pyrazole can then be recovered by neutralization and extraction.
Visualized Workflows and Methodologies
Logical Flowchart for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low product yields.
Controlling Regioselectivity in Knorr Synthesis
This diagram illustrates the competing pathways leading to different regioisomers.
Reference Protocol: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol is a representative example of a Knorr-type condensation.
Materials:
Ethyl 2-acetyl-3-oxobutanoate
Phenylhydrazine
Glacial Acetic Acid
Ethanol
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol.
Reagent Addition: Add glacial acetic acid (catalytic, ~5-10 vol%). While stirring, add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Check for the consumption of the limiting starting material.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
Isolation: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure pyrazole-4-carboxylate product.
References
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from [Link]
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Fadili, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6428. Available from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Shaaban, M. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4998. Available from [Link]
Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Process for the purification of pyrazoles. (2009). Google Patents.
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved February 7, 2026, from [Link]
Jia, W., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2593–2601. Available from [Link]
Sharma, K., & Singh, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 504-543. Available from [Link]
Chemistry, M. D. P. I. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1368-1407. Available from [Link]
Kumar, A., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. Available from [Link]
Method for purifying pyrazoles. (2011). Google Patents.
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
B. Al-Tel, T. H. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8949–8952. Available from [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved February 7, 2026, from [Link]
S. G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10471. Available from [Link]
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Mosrin, M., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(8), 1837–1840. Available from [Link]
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved February 7, 2026, from [Link]
Optimizing crystallization conditions for X-ray analysis of pyrazole derivatives.
Technical Support Center: Optimizing Crystallization of Pyrazole Derivatives Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Crystallization of Pyrazole Derivatives
Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals aiming to obtain high-quality single crystals suitable for X-ray analysis. Pyrazole derivatives present a unique set of challenges and opportunities in crystallization due to their hydrogen bonding capabilities, potential for polymorphism, and varied solubility profiles. This resource synthesizes foundational principles with advanced troubleshooting strategies to guide you through the empirical, and often challenging, process of crystal growth.
Section 1: Foundational Knowledge - The Pyrazole Crystallization Landscape
The Unique Challenge of Pyrazoles
Pyrazole moieties are prevalent in medicinal chemistry and materials science due to their versatile biological activity and coordination properties. The defining feature of the pyrazole ring system is the adjacent pair of nitrogen atoms. This arrangement provides both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the sp2 nitrogen), making hydrogen bonding a dominant force in their crystal packing.[1][2]
Why this matters: This strong hydrogen bonding capability can lead to the formation of various stable supramolecular motifs, such as dimers, trimers, and catemers (polymeric chains).[1][2] The specific motif that forms is highly sensitive to the steric and electronic properties of substituents on the pyrazole ring, as well as the crystallization solvent and temperature. This sensitivity is a primary reason for the frequent observation of polymorphism (the ability of a compound to exist in multiple crystal forms) in this class of compounds.[1] Understanding and controlling these intermolecular interactions is the key to successful crystallization.
The Goal: Supersaturation and Nucleation
Crystallization is fundamentally a process of controlled precipitation. The goal is to bring a solution from a stable, undersaturated state to a metastable, supersaturated state, where spontaneous nucleation can occur, followed by slow crystal growth. Achieving this delicate balance is the core of every crystallization experiment. An excessively high level of supersaturation will lead to rapid precipitation, resulting in amorphous material or poorly ordered microcrystals.[3] Conversely, insufficient supersaturation will result in no crystallization at all.
This section is structured to address the most common undesirable outcomes in crystallization experiments.
Problem 1: My drop is completely clear, even after several weeks.
This is one of the most common outcomes and indicates that the solution has not reached a sufficient level of supersaturation.
Question: What is the immediate cause of a clear drop?
Answer: A clear drop signifies that your pyrazole derivative remains fully solvated under the tested condition. The concentration of the precipitant in the reservoir is not high enough to sufficiently decrease the solubility of your compound in the drop, or the solvent system itself is simply too effective at keeping your molecule in solution.
Troubleshooting Steps & Scientific Rationale:
Increase Analyte Concentration:
Action: Double the concentration of your pyrazole derivative in the stock solution and set up the screen again.
Causality: The path to supersaturation is shorter if you start from a higher initial concentration. However, be cautious, as excessively high concentrations can lead to amorphous precipitation. For initial screens, a concentration range of 1-25 mg/mL is typical.[4]
Utilize a Broader Screen:
Action: If you used a limited, in-house screen, switch to a comprehensive commercial sparse matrix screen (e.g., Hampton Research Index HT™, Molecular Dimensions Structure Screens™).[4][5]
Causality: Sparse matrix screens are designed to sample a wide range of chemical space, testing diverse precipitants (salts, polymers, organics), pH levels, and additives.[5][6] This maximizes the chance of finding a condition where your compound has limited solubility.
Change the Crystallization Method:
Action: If slow evaporation isn't working, try vapor diffusion or solvent layering.[7]
Causality: Different methods alter the rate at which supersaturation is achieved. Vapor diffusion offers a more controlled and gradual approach compared to the often rapid process of slow evaporation.[8]
Problem 2: I'm getting a heavy, amorphous precipitate.
This outcome indicates that the solution has moved through the metastable zone too quickly, crashing into the precipitation zone.
Question: Why does my compound precipitate instead of crystallizing?
Answer: Amorphous precipitation occurs when nucleation is too rapid and disordered. Molecules aggregate without having the time or energy to arrange themselves into an ordered, repeating crystal lattice. This is a classic sign of excessive supersaturation.[3]
Troubleshooting Steps & Scientific Rationale:
Decrease Analyte Concentration:
Action: Halve the concentration of your pyrazole derivative and repeat the experiment.
Causality: Lowering the initial concentration slows the approach to supersaturation, widening the metastable zone and giving molecules more time to orient themselves correctly for crystal growth.
Lower the Precipitant Concentration:
Action: Recreate the successful condition, but systematically decrease the precipitant concentration in the reservoir by 10-30%.
Causality: This reduces the driving force for precipitation. By making the reservoir solution less "attractive" to the solvent in your drop, you slow down the rate of equilibration and, therefore, the rate at which your compound's solubility decreases.
Change Temperature:
Action: Set up the same experiment at a different temperature (e.g., if it precipitated at 20°C, try 4°C or 30°C).[9]
Causality: Solubility is temperature-dependent. For most organic compounds, solubility increases with temperature. Crystallizing at a higher temperature might slow down precipitation. Conversely, some compounds are more soluble at lower temperatures. Exploring different temperatures is a critical step in optimization.[6][9]
Problem 3: My drop has turned into an oil or has two phases.
Oiling out, or liquid-liquid phase separation, is a common problem, especially with organic molecules that have both hydrophobic and hydrophilic character.
Question: What causes "oiling out" and how is it different from precipitation?
Answer: Oiling out occurs when the solute's concentration exceeds its solubility limit, but instead of forming a solid, it separates into a second, solute-rich liquid phase. This often happens under conditions of high supersaturation where the molecules have high mobility but insufficient driving force to form a stable crystal lattice.
Troubleshooting Steps & Scientific Rationale:
Reduce Supersaturation Rate:
Action: Employ the same strategies as for amorphous precipitate: lower the analyte/precipitant concentration and experiment with different temperatures.
Causality: The primary goal is to slow down the process. A slower approach to the solubility limit can bypass the conditions that favor the formation of the liquid-liquid phase separation.
Alter the Solvent System:
Action: Introduce a co-solvent into your analyte solution. If your pyrazole is in a polar solvent like DMSO, try adding a small percentage of a less polar solvent like ethanol or isopropanol.
Causality: Solvents directly interact with the crystal surface and can inhibit or promote growth on specific faces.[10][11][12] Changing the solvent environment alters the solvation of your molecule, which can disrupt the non-productive interactions leading to oiling and favor the specific interactions required for crystal packing.
Use Microbatch Under-Oil Crystallization:
Action: Switch to a microbatch technique where your aqueous/organic drop is placed under a layer of paraffin or silicone oil.[13]
Causality: This method dramatically slows down solvent evaporation, providing a very slow and controlled path to supersaturation. It is particularly effective for preventing rapid precipitation and oiling out.[13]
Problem 4: I have crystals, but they are too small, needle-like, or clustered.
This is a promising result! It means you have found a valid crystallization condition. The challenge now is to optimize it to produce larger, single crystals.
Question: Why do I get needles or plates instead of well-formed single crystals?
Answer: Crystal morphology is a direct reflection of the different growth rates of various crystal faces. Needles or thin plates form when growth is much faster in one dimension than in others. This can be influenced by the solvent, additives, or the intrinsic packing of the molecule.[7][11] Clusters form when nucleation is too prolific, leading to many small crystals growing into each other.
Troubleshooting Steps & Scientific Rationale:
Fine-Tune Precipitant/pH:
Action: Set up a grid screen around the successful condition. Vary the precipitant concentration in small increments (e.g., ±5%, ±10%, ±15%) and the pH in small increments (e.g., ±0.2, ±0.5 pH units).
Causality: This systematic approach allows you to map the crystallization space around your "hit." Often, the ideal conditions for growing large, single crystals lie at the edge of the precipitation zone, where nucleation is limited and growth is slow.
Introduce Additives or Co-solvents:
Action: Use an additive screen or rationally introduce small amounts of different solvents or molecules (e.g., glycerol, detergents, small organic acids/bases) to the drop.[14]
Causality: Additives can act as "surface agents." They can selectively bind to certain crystal faces, inhibiting their growth and allowing other faces to catch up, resulting in a more isometric (less needle-like) crystal.[10] For pyrazoles, additives that can compete for hydrogen bonds may be particularly effective at modifying crystal habit.
Micro-seeding:
Action: Crush existing small crystals to create a "seed stock." Introduce a tiny amount of this stock (using a cat whisker or specialized tool) into a fresh drop that is equilibrated to be in the metastable zone.
Causality: Seeding bypasses the stochastic and often uncontrolled nucleation step. By providing a pre-formed template, you can promote growth over nucleation, channeling all the available solute into growing a few large crystals rather than many small ones.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose an initial screening strategy for my novel pyrazole derivative?
A1: Start with a high-purity (>95%) sample.[15] Your initial strategy should maximize diversity. Use a commercially available sparse matrix screen that covers a wide range of salts, polymers (PEGs), organic precipitants, and pH values (typically 4-9).[4][5] It is highly recommended to set up screens at two different temperatures, for example, 4°C and 20°C, as temperature can be a critical variable affecting solubility.[6][9]
Q2: What is polymorphism and why is it so common with pyrazoles?
A2: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pyrazoles are prone to polymorphism because of their versatile N-H···N hydrogen bonding capabilities.[1] Substituents on the ring can lead to the formation of different, but energetically similar, hydrogen-bonding motifs (like dimers vs. chains), each resulting in a unique crystal packing arrangement.[1][2] Different polymorphs can have drastically different properties, which is of particular concern in the pharmaceutical industry. Experimenting with a wide range of solvents is crucial, as the solvent can template or inhibit the formation of specific polymorphs.[1][16]
Q3: My pyrazole derivative is a salt. Does this change the strategy?
A3: Yes. If you have a salt (e.g., a hydrochloride or a sodium salt), the counter-ion is now an integral part of the potential crystal lattice. Your screening strategy should include conditions that are favorable for crystallizing organic salts. This often involves using organic solvents/anti-solvents and exploring techniques like microbatch under-oil crystallization.[13] You can also explore exchanging the counter-ion as a strategy to promote crystallization.
Section 4: Data Presentation & Protocols
Table 1: Common Commercial Screens for Initial Crystallization Trials
Screen Name
Manufacturer
Primary Components
Best For
Index™ HT
Hampton Research
Diverse salts, polymers, and organic molecules across a broad pH range.
Comprehensive initial screening of any water-soluble small molecule.
Structure Screen 1+2
Molecular Dimensions
Classic sparse matrix conditions based on successful crystallizations.
Broad, foundational screening for novel molecules.[5]
PEGRx™
Hampton Research
Focused screen varying PEG type, concentration, and different salts.
Optimizing hits found in polymer-based conditions.
SaltRx™
Hampton Research
Focused screen exploring a wide variety of salt types and concentrations.
Optimizing hits found in salt-based conditions.
Protocol 1: Setting Up a Sitting Drop Vapor Diffusion Experiment
This is a standard method for screening and optimization.
Materials:
96-well sitting drop crystallization plate
Adhesive plate sealer
Multichannel pipette (for reservoir)
Single-channel pipette (for drops)
High-purity pyrazole derivative stock solution (e.g., 10 mg/mL in a suitable solvent)
Crystallization screen solutions in a 96-well block
Methodology:
Prepare the Plate: Place a 96-well crystallization plate on a clean surface.
Fill the Reservoir: Using a multichannel pipette, transfer 80-100 µL of each screen solution from the reagent block into the corresponding reservoir of the crystallization plate.[17]
Dispense the Drop: Carefully pipette 100-200 nL of your pyrazole stock solution onto the raised "post" in the center of the reservoir.
Add the Reservoir Solution: Pipette an equal volume (100-200 nL) of the reservoir solution directly into the pyrazole drop.[6] Avoid touching the post with the pipette tip.
Seal the Plate: Immediately and carefully apply an adhesive plate sealer, ensuring a tight seal over all wells to prevent evaporation.
Incubate and Observe: Store the plate at a stable temperature (e.g., 20°C).[6] Check for crystal growth using a microscope after 24 hours, and then periodically over several weeks.
Section 5: Visualizations
Crystallization Workflow Diagram
This diagram outlines the overall process from sample preparation to obtaining diffraction-quality crystals.
Caption: General workflow for pyrazole derivative crystallization.
Troubleshooting Decision Tree for "No Crystals"
This diagram provides a logical path for troubleshooting one of the most common experimental outcomes.
Caption: Decision tree for troubleshooting negative crystallization results.
References
Crystallization and preliminary X-ray analysis of Aspergillus oryzae catechol oxidase. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 7, 2026, from [Link]
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Optimization of crystallization conditions for biological macromolecules. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Crystallization Screening. (n.d.). Hampton Research. Retrieved February 7, 2026, from [Link]
Guide for crystallization. (n.d.). Unknown Source. Retrieved February 7, 2026, from [Link]
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Assessing the risk of drug crystallization in vivo. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Screening for Crystals. (n.d.). X-tal protocols. Retrieved February 7, 2026, from [Link]
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
The Effect of Solvent on Crystal Growth and Morphology. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of Missouri. Retrieved February 7, 2026, from [Link]
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Optimization. (n.d.). Hampton Research. Retrieved February 7, 2026, from [Link]
A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Sino Biological. Retrieved February 7, 2026, from [Link]
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University. Retrieved February 7, 2026, from [Link]
Understanding the role of solvents and additives on the crystal morphology of 2,6-bis(picrylamino)-3,5-dinitropyridine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Crystallisation Techniques. (2006). North Carolina State University. Retrieved February 7, 2026, from [Link]
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). American Chemical Society. Retrieved February 7, 2026, from [Link]
Optimization and Control of Crystal Shape and Size in Protein Crystallisation Process. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. (2019). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (2022). American Chemical Society. Retrieved February 7, 2026, from [Link]
Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed. Retrieved February 7, 2026, from [Link]
Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). University of Zurich. Retrieved February 7, 2026, from [Link]
Cross-reactivity profiling of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate against related kinases.
Executive Summary Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (hereafter referred to as Pyz-4-Me ) represents a privileged 1,5-disubstituted pyrazole scaffold. While often utilized as a synthetic intermediate for fused...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (hereafter referred to as Pyz-4-Me ) represents a privileged 1,5-disubstituted pyrazole scaffold. While often utilized as a synthetic intermediate for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines), this moiety possesses intrinsic kinase inhibitory potential, particularly against the Mitogen-Activated Protein Kinase (MAPK) family and Aurora Kinases .
This guide outlines a rigorous cross-reactivity profiling strategy. Unlike fully optimized clinical candidates, Pyz-4-Me contains a methyl ester functionality, introducing a critical variable—hydrolytic stability—that must be controlled for during profiling. This document compares Pyz-4-Me against industry-standard reference inhibitors to establish its utility as a chemical probe or lead series starting point.
Structural Basis & Target Prediction
The 1,5-disubstituted pyrazole core is a bioisostere found in several FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).
Pharmacophore Analysis: The p-tolyl group at position 5 typically occupies the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP-binding site. The carboxylate at position 4 may interact with the solvent front or hinge region, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Predicted Off-Targets: Based on Structural Activity Relationship (SAR) data of analogous pyrazoles, the primary cross-reactivity risks are:
p38 MAPK (
): High probability. Pyrazoles are classic p38 scaffolds.
Aurora Kinases (A/B): Moderate probability.
ROCK (Rho-associated kinase): Low-Moderate probability.
Comparative Reference Standards
To validate the profile of Pyz-4-Me, the following controls are mandatory:
Compound
Role
Target Specificity
Rationale
Pyz-4-Me
Analyte
Unknown
The scaffold under investigation.
SB203580
Positive Control
p38 MAPK selective
Structurally related 4,5-disubstituted imidazole; validates the assay for MAPK activity.
Staurosporine
Reference
Pan-Kinase
Ensures assay sensitivity; establishes the "ceiling" of inhibition.
Pyz-4-Acid
Metabolite Control
Active Metabolite
The hydrolyzed form (Carboxylic acid). Crucial for distinguishing prodrug activity.
Profiling Methodology & Workflow
Critical Directive: Do not screen Pyz-4-Me in isolation. The methyl ester is labile. In cellular contexts (and some lysates), esterases may convert Pyz-4-Me to its acid form. Therefore, biochemical profiling must be performed in esterase-free buffers to assess the intrinsic activity of the ester.
Workflow Visualization
The following diagram illustrates the self-validating workflow required to profile this compound accurately.
Caption: Step-wise profiling funnel ensuring chemical stability is verified prior to kinase selectivity screening.
This is the industry standard for determining Selectivity Scores (S-scores) . It eliminates false positives caused by ATP competition in functional assays.
Preparation: Dilute Pyz-4-Me to 10 µM in DMSO.
Panel Selection: Use a "Diversity Panel" of ~96 kinases, heavily weighted towards the CMGC family (CDK, MAPK, GSK3, CLK).
Incubation: Incubate compound with DNA-tagged kinase and immobilized active-site ligand.
Readout: qPCR detection of the eluted kinase.
Data Output: % Control. A value of <35% indicates a "Hit."
Experiment B: Functional
Determination (TR-FRET)
Use this protocol to validate hits from the binding assay.
Reagents:
Kinase: Recombinant human p38
(or specific hit).
Substrate: GFP-labeled ATF2 (physiological substrate of p38).
Tracer: Eu-labeled anti-phospho-ATF2 antibody.
Protocol:
Titration: Prepare a 10-point serial dilution of Pyz-4-Me (Start: 10 µM, Dilution Factor: 3).
Enzyme Mix: Add 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) containing 5 nM p38.
Inhibitor Addition: Add 2.5 µL of Pyz-4-Me dilution. Incubate 15 min at RT (allows for slow-binding kinetics common in pyrazoles).
Reaction Start: Add 2.5 µL ATP (
concentration) + GFP-ATF2 substrate.
Termination: After 60 min, add 10 µL EDTA/Eu-Antibody mixture.
The following data structure illustrates how to interpret the profile of Pyz-4-Me relative to the Gold Standard (SB203580).
Table 1: Biochemical Selectivity Profile (
in nM)
Target Kinase
Pyz-4-Me (Analyte)
SB203580 (Ref)
Staurosporine (Pan)
Interpretation
p38 MAPK
125
45
8
Moderate potency; likely hits the same pocket.
p38 MAPK
450
300
12
Retains isoform selectivity similar to reference.
JNK1
>10,000
>10,000
5
Clean. Excellent selectivity against JNK.
Aurora A
850
>10,000
4
Off-Target Risk. Pyz-4-Me shows cross-reactivity not seen in SB203580.
ROCK-II
2,100
>10,000
6
Weak off-target binding.
Analysis:
Pyz-4-Me exhibits a "p38-dominant" profile but lacks the strict specificity of SB203580, showing leakage into the Aurora kinase family. This is likely due to the 4-carboxylate group allowing different hydrogen bonding patterns in the hinge region compared to the sulfinyl/pyridine motifs in SB203580.
Biological Context: The Signaling Pathway
Understanding where Pyz-4-Me intercepts the signaling cascade is vital for interpreting cellular data.
Caption: p38 MAPK cascade.[1] Pyz-4-Me blocks p38 catalytic activity, preventing phosphorylation of MK2 and ATF2.
Conclusion & Recommendations
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is a viable Lead Fragment for kinase inhibitor development, specifically targeting the p38 MAPK family.
Selectivity: It is less selective than SB203580, with notable cross-reactivity against Aurora A. This makes it unsuitable as a highly specific biological probe in its current form but excellent as a dual-inhibitor starting point for oncology (where p38/Aurora dual inhibition can be synergistic).
Optimization: The methyl ester is a metabolic liability. For cellular use, synthesize the Amide or Urea bioisosteres at position 4 to improve stability while retaining the H-bond acceptor capability required for hinge binding.
Validation: Always run the hydrolyzed acid (Pyz-4-Acid) in parallel to confirm that the observed
is driven by the ester itself.
References
Manning, G., et al. (2002). "The protein kinase complement of the human genome." Science, 298(5600), 1912-1934.
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. (Describes the binding mode of diaryl ureas/pyrazoles).
Kumar, A., et al. (2022).[2] "A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase." ACS Omega. (Discusses Pyrazole-4-carboxylate SAR).[3][4]
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. (Standard reference for SB203580 selectivity).
Tong, L., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Current Topics in Medicinal Chemistry.
A Comparative Guide to the Structure-Activity Relationship of Tolyl vs. Phenyl Substituted Pyrazoles in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds across various therapeutic areas, including anti-inflammat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds across various therapeutic areas, including anti-inflammatory, anticancer, and insecticidal agents.[1][2][3][4][5][6] The strategic modification of substituents on this heterocyclic ring is a cornerstone of drug design, aiming to optimize potency, selectivity, and pharmacokinetic properties. A frequent and seemingly minor modification—the addition of a single methyl group to a phenyl substituent, thereby creating a tolyl group—can induce profound changes in a molecule's biological profile.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tolyl- versus phenyl-substituted pyrazoles. We will dissect the fundamental physicochemical and steric alterations imparted by the "magic methyl" group and illustrate its impact through data-driven case studies.[7] This analysis is intended for researchers, scientists, and drug development professionals to foster a deeper, mechanistic understanding that informs rational drug design.
The "Tolyl Methyl Effect": A Theoretical Framework
The substitution of a phenyl ring with a tolyl group is a classic example of bioisosterism, where one chemical moiety is replaced by another with similar properties to modulate biological activity.[8][9][10][11] The seemingly simple addition of a methyl group introduces several critical changes that can be leveraged in drug design:
Steric Influence: The methyl group adds steric bulk. This can be beneficial, forcing a specific, more active conformation of the molecule or creating favorable van der Waals interactions within a binding pocket. Conversely, it can introduce steric hindrance, preventing the molecule from binding to its target or an off-target protein, thereby improving selectivity. The position of the methyl group (ortho, meta, or para) is crucial, as it dictates the spatial orientation of this bulk.[12]
Electronic Modulation: The methyl group is weakly electron-donating through an inductive effect. This can alter the electron density of the aromatic ring and, by extension, the entire molecule. Such changes can influence the strength of hydrogen bonds, π-π stacking interactions, and the overall reactivity of the compound.[13]
Enhanced Lipophilicity: The methyl group is hydrophobic, and its addition generally increases the molecule's lipophilicity (LogP). This can enhance membrane permeability and target engagement within hydrophobic binding pockets. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Metabolic "Handle" or "Shield": The methyl group can serve as a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to faster clearance.[14] Alternatively, it can act as a metabolic "shield," blocking the metabolism of an adjacent, more labile part of the molecule, thereby increasing its metabolic stability and half-life.[15][16][17]
The interplay of these factors determines whether the tolyl substitution will be advantageous, detrimental, or neutral for a given biological target.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The comparison between tolyl and phenyl-substituted pyrazoles demonstrates that even the smallest structural modification can have significant and predictable consequences for biological activity. The "magic methyl" of the tolyl group offers a powerful tool for medicinal chemists to fine-tune a compound's steric, electronic, and metabolic properties.
For Potency: A tolyl group is often beneficial when its methyl substituent can occupy a specific hydrophobic pocket in the target protein, as seen in the COX-2 inhibitor case study.
For Selectivity: The steric bulk of the methyl group can be used to prevent binding to off-targets that have a more constrained active site.
For Pharmacokinetics: The methyl group can be strategically placed to block metabolic soft spots, thereby improving a compound's half-life and oral bioavailability.
The key takeaway is that the decision to use a tolyl over a phenyl substituent must be data-driven and context-specific. Future drug design efforts will continue to rely on this fundamental strategy, aided by computational modeling to better predict the impact of such substitutions before undertaking synthetic efforts. This iterative process of design, synthesis, and testing remains at the heart of discovering safer and more effective medicines.
References
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ansi, L. A., Al-Ghorbani, M., & El-Rashedy, A. A. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Future Medicinal Chemistry, 13(16), 1429-1453. [Link]
Al-Omair, M. A., Ali, A. A., Al-Majid, A. M., Barakat, A., & Ghoneim, M. M. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. Scientific Reports, 14(1), 7794. [Link]
Ghoneim, M. M., Abdelgawad, M. A., Elkanzi, N. A. A., & Bakr, R. B. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Kellogg, M. S., ... & Rogier, D. J. (2000). Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1669-1672. [Link]
Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]
Schade, D., Lisurek, M., & Rademann, J. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-306. [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
Di, L., & Kerns, E. H. (2003). Optimization of Metabolic Stability as a Goal of Modern Drug Design. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
Wang, B. L., Liu, Y. H., Zhang, J., & Ma, Y. (2018). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 66(42), 10985-10994. [Link]
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
Shah, S. H., Singh, A., & Kumar, A. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1315, 138383. [Link]
Mhaske, S. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
Mkpenie, V. N., Mkpenie, I. V., & Essien, E. E. (2015). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para- substitution effects. Der Pharma Chemica, 7(6), 330-334. [Link]
Patel, S. K., & Patel, P. K. (2011). QSAR on Heteroaryl-Phenyl-Substituted Pyrazole Derivatives as Selective and Potent Canine COX-2 Inhibitors. Current Research in Pharmaceutical Sciences, 1(1), 1-8. [Link]
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Sarris, K. (2012). Application of the Bicyclo[1.1. 1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
Alam, M., & Lee, D. U. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]
Shcherbina, K. O., Desenko, S. M., Musatov, V. I., & Komykhov, S. A. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 1. [Link]
Wang, Q., Liu, X., Zhang, H., Liu, Z., & Fan, Z. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(21), 7485. [Link]
Kumar, A., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, N. N. E., & Abdel-Aziz, A. A. M. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 9(39), 45293-45305. [Link]
Wood, D. M., & Gilday, J. P. (2015). Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE). Bioorganic & Medicinal Chemistry Letters, 25(22), 5297-5302. [Link]
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
Farag, A. M., Mayhoub, A. S., Eldebss, T. M. A., Amr, A. G. E., Ali, K. A. K., Abdel-Hafez, N. A., & Abdulla, M. M. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archiv der Pharmazie, 343(5), 253-259. [Link]
Kumar, D. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-12. [Link]
Patel, R. P., & Patel, K. C. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 01001. [Link]
Ghoneim, M. M., Abdelgawad, M. A., Elkanzi, N. A. A., & Bakr, R. B. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. [Link]
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? [Link]
Zhang, Z., Xiong, L., & Li, Z. (2014). Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. Journal of Agricultural and Food Chemistry, 62(49), 11845-11853. [Link]
Aouad, M. R., Al-gorban, A. M., & Al-Ghamdi, S. A. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5488. [Link]
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A Senior Application Scientist's Guide to Comparative QSAR Analysis of Pyrazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure has been successfully incorporated into...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure has been successfully incorporated into a multitude of clinically relevant agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The journey from a promising pyrazole-based compound to a viable drug candidate, however, is often long and resource-intensive. It is in this context that Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool, enabling the prediction of biological activity from molecular structure and guiding the rational design of more potent and selective molecules.
This guide provides an in-depth, comparative analysis of QSAR methodologies as applied to pyrazole derivatives, moving beyond a mere recitation of protocols to elucidate the underlying scientific rationale. We will dissect and compare two distinct 3D-QSAR studies on pyrazole derivatives targeting different kinase enzymes, offering field-proven insights into the application of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
The Rationale Behind QSAR in Pyrazole-Based Drug Design
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By establishing a mathematical relationship between structural descriptors and activity, we can build predictive models. This is particularly valuable for a scaffold like pyrazole, where numerous derivatives can be synthesized.[1] QSAR allows us to:
Prioritize Synthesis: Focus on synthesizing compounds with the highest predicted activity.
Optimize Lead Compounds: Identify which structural modifications are likely to enhance potency and selectivity.
Elucidate Mechanisms: Gain insights into the key molecular interactions driving biological activity.
A Generalized Workflow for 3D-QSAR Studies
A robust and reliable 3D-QSAR study is a self-validating system, where each step is designed to ensure the statistical significance and predictive power of the final model. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for a 3D-QSAR study.
Comparative Analysis of Two 3D-QSAR Studies on Pyrazole Derivatives
To illustrate the practical application and comparative strengths of different QSAR approaches, we will examine two published studies on pyrazole derivatives as kinase inhibitors.
Study 1: Pyrazole-Thiazolinone Derivatives as EGFR Kinase Inhibitors (A CoMFA and CoMSIA Comparison)
This study performed both CoMFA and CoMSIA on a series of pyrazole-thiazolinone derivatives to elucidate the structural requirements for inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[2]
Study 2: Pyrazole Derivatives as Janus Kinase-1 (JAK1) Inhibitors (A 3D-QSAR and Docking Study)
This research focused on developing 3D-QSAR models for pyrazole derivatives that inhibit Janus Kinase-1 (JAK1), a crucial enzyme in the signaling pathways of inflammatory diseases.[3][4]
Methodological Comparison
The choice of methodology in a QSAR study is critical and is dictated by the nature of the dataset and the research question.
Parameter
Study 1: Pyrazole-Thiazolinone Derivatives (EGFR Inhibitors)[2]
Study 2: Pyrazole Derivatives (JAK1 Inhibitors)[3][4]
Rationale and Insights
QSAR Methods
CoMFA and CoMSIA
3D-QSAR (specific method not detailed in abstract) and Molecular Docking
Study 1 provides a direct comparison of CoMFA and CoMSIA on the same dataset, allowing for an evaluation of their relative performance. The inclusion of molecular docking in Study 2 offers a complementary, structure-based approach to understanding ligand-receptor interactions.
Dataset Size
Not specified in abstract
Set of pyrazole derivatives
The size and diversity of the dataset are crucial for the statistical robustness of the QSAR model. A larger and more diverse dataset generally leads to a more reliable model.
Alignment
Common substructure-based
Not specified in abstract
Proper molecular alignment is arguably the most critical step in 3D-QSAR. The choice of a common substructure for alignment assumes a similar binding mode for all compounds in the series.
Validation
Training and test set validation
Not specified in abstract
The use of both internal (training set) and external (test set) validation is a hallmark of a trustworthy QSAR model. It ensures that the model is not overfitted to the training data and can accurately predict the activity of new compounds.[5]
Performance Comparison of QSAR Models
The statistical parameters of a QSAR model are the primary indicators of its quality and predictive power.
q² is a measure of the internal predictive ability of the model. A q² > 0.5 is generally considered indicative of a good model. In Study 1, the CoMSIA model shows superior internal predictivity.
Non-cross-validated r²
0.862
0.851
Not specified in abstract
r² represents the goodness of fit of the model to the training data. High r² values indicate a strong correlation between the descriptors and the biological activity.
Predictive r² (r²_pred)
Not specified in abstract
Not specified in abstract
Not specified in abstract
r²_pred is a measure of the model's ability to predict the activity of an external test set. This is the most stringent test of a QSAR model's utility.
From the available data for Study 1, the CoMSIA model (q² = 0.740) appears to be more robust and have better internal predictive power than the CoMFA model (q² = 0.644).[2] This is often attributed to CoMSIA's use of Gaussian-type distance-dependent functions for calculating similarity indices, which can result in smoother and more interpretable contour maps compared to the Lennard-Jones and Coulombic fields used in CoMFA.[6]
Deciphering the Structural Insights: CoMFA and CoMSIA Contour Maps
The true power of 3D-QSAR lies in its ability to visualize the relationship between molecular properties and biological activity through contour maps. These maps guide the medicinal chemist in designing more potent compounds.
Caption: A comparison of the descriptor fields typically used in CoMFA and CoMSIA.
In Study 1, the authors noted that the electrostatic field had the highest correlation with the activity of the pyrazole-thiazolinone derivatives.[2] This suggests that modifying the electrostatic properties of the molecules, for instance by introducing electron-withdrawing or electron-donating groups at specific positions, would be a fruitful strategy for enhancing their EGFR inhibitory potency. A detailed analysis of the CoMFA and CoMSIA contour maps from this study would reveal the precise locations where such modifications would be most effective.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of a QSAR study, the following detailed protocols should be followed.
Dataset Preparation and Curation
Data Collection: Compile a dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC₅₀, EC₅₀, Ki) measured under uniform experimental conditions.
Data Conversion: Convert the biological activities to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors.
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set (20-30%) for external validation. This splitting should be done in a way that ensures both sets are representative of the chemical and activity space of the entire dataset.
Molecular Modeling and Alignment
3D Structure Generation: Generate the 3D structures of all pyrazole derivatives using a molecular modeling software package.
Energy Minimization: Perform energy minimization on each structure to obtain a low-energy, stable conformation.
Molecular Alignment: Superimpose all molecules in the dataset based on a common structural scaffold or a pharmacophore hypothesis. This is a critical step that requires careful consideration of the likely binding mode of the compounds.
CoMFA and CoMSIA Field Calculation
Grid Box Generation: Define a 3D grid box that encompasses the aligned molecules.
Probe Atom Selection: For CoMFA, select a probe atom (e.g., a sp³ carbon atom with a +1 charge) to calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulomb potential) interaction energies at each grid point.
Similarity Indices Calculation: For CoMSIA, calculate the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices at each grid point using a Gaussian-type distance-dependent function.
Statistical Analysis and Model Validation
Partial Least Squares (PLS) Analysis: Use PLS analysis to generate a linear regression model that correlates the CoMFA/CoMSIA field values (independent variables) with the biological activities (dependent variable).
Internal Validation: Perform leave-one-out (LOO) or leave-many-out cross-validation to calculate the cross-validated correlation coefficient (q²). A high q² value indicates a robust and internally predictive model.
External Validation: Use the generated QSAR model to predict the activities of the compounds in the test set. Calculate the predictive r² (r²_pred) to assess the model's ability to generalize to new data. A high r²_pred value is a strong indicator of a reliable and predictive QSAR model.
Conclusion and Future Perspectives
This comparative guide has demonstrated the power and utility of 3D-QSAR methodologies, specifically CoMFA and CoMSIA, in the rational design of pyrazole-based drug candidates. By providing a framework for understanding the causality behind experimental choices and emphasizing the importance of rigorous validation, we can build more reliable and predictive QSAR models.
The comparison of the two case studies highlights that while both CoMFA and CoMSIA are powerful techniques, the choice of method and the interpretation of the results must be tailored to the specific research problem. The insights gleaned from the contour maps provide actionable intelligence for medicinal chemists, guiding the synthesis of the next generation of pyrazole derivatives with improved therapeutic profiles. As computational power and algorithmic sophistication continue to grow, we can anticipate that QSAR will play an ever-more-central role in accelerating the pace of drug discovery.
References
Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Al-Salahi, R., & Al-Tamimi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
Chavan, S., & Gonnade, R. (2022). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of the Indian Chemical Society, 99(10), 100699. [Link]
El-Sayed, M. A. A., & El-Gazzar, M. G. (2017). 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Medicinal Chemistry Research, 26(10), 2443–2453. [Link]
Klebe, G. (2006). Comparative molecular similarity indices analysis: CoMSIA. 3D QSAR in Drug Design, 87-104.
Pushpa, V. L., & Sadasivan, C. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Chemical Biology & Drug Design, 96(5), 1163–1172. [Link]
Pushpa, V. L., & Sadasivan, C. (2020). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Request PDF. [Link]
Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519. [Link]
Comparative Guide: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Drug Candidates
Executive Summary: The Pyrazole Privilege and the Permeability Paradox Pyrazole scaffolds are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore for blockbusters like Ruxolitinib (JAK inhibitor),...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Privilege and the Permeability Paradox
Pyrazole scaffolds are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore for blockbusters like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Crizotinib (ALK inhibitor). Their ability to form multiple hydrogen bonds (both donor and acceptor) makes them exceptional for binding to the ATP-hinge region of kinases or the active sites of metalloenzymes.
However, a recurring failure mode exists: nanomolar biochemical potency often fails to translate into in vivo efficacy.
This guide objectively compares the performance metrics of pyrazole-based candidates across the translational divide. It analyzes why the "Cellular Shift" occurs and provides self-validating protocols to measure and bridge this gap.
Part 1: The In Vitro Landscape (Potency & Selectivity)
In the discovery phase, pyrazoles often display superior ligand efficiency. However, reliance on enzymatic IC50 alone is a critical error. The comparison below illustrates the "Cellular Shift"—the loss of potency when moving from a purified enzyme to a complex cellular environment, often due to high intracellular ATP competition (for kinases) or non-specific binding.
Data Table 1: Biochemical vs. Cellular Potency (The "Shift")
Data represents a comparative analysis of Ruxolitinib (Optimized Pyrazole) vs. a generic early-stage Pyrazole Hit (Sub-optimal).
Metric
Ruxolitinib (Optimized Lead)
Early-Stage Pyrazole Hit (Generic)
Interpretation
Target
JAK1 / JAK2
JAK1 / JAK2
Kinase Target
Enzymatic IC50
3.3 nM (JAK1) / 2.8 nM (JAK2)
~2.0 nM
Both bind tightly to the purified protein.
Cellular IC50
~60–70 nM (Ba/F3 cells)
> 1,500 nM
The Gap: The generic hit loses >700x potency in cells due to poor permeability or ATP competition.
Selectivity (SI)
High (>100x vs. non-JAKs)
Low (<10x)
Pyrazole promiscuity is a common risk without side-chain optimization.
Solubility (Aq)
Moderate (Class II)
Poor (< 1 µg/mL)
Lipophilic pyrazoles aggregate in cell media, skewing data.
Expert Insight: For ATP-competitive pyrazoles, the cellular IC50 is often 10–100x higher than the biochemical IC50. If your shift is >1000x (as seen in the "Generic Hit"), the issue is likely membrane permeability (efflux pumps) or high protein binding in the media, not just ATP competition.
Validated Protocol 1: Determining the Cellular Shift
Objective: To distinguish between target engagement failure and permeability issues.
Enzymatic Assay (Baseline): Perform a TR-FRET assay (e.g., LANCE Ultra) at
ATP concentration.
Cellular Assay (Standard): Seed Ba/F3 or relevant cancer lines (5,000 cells/well). Treat with compound for 72h. Measure viability via ATP quantification (CellTiter-Glo).
The "Washout" Validation (Causality Check):
Treat cells with
for 1 hour.
Wash cells
with PBS.
Incubate in drug-free media for 1, 2, 4, and 6 hours.
Lyse and Western Blot: If signaling (e.g., p-STAT3) recovers immediately, your pyrazole has a short residence time (fast off-rate), correlating with poor in vivo durability.
Part 2: The Translational Gap (ADME & Metabolism)
The primary cause of attrition for pyrazoles in vivo is metabolic instability. The electron-rich pyrazole ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), and the N-H group (if unsubstituted) can undergo rapid glucuronidation.
Visualization: The Pyrazole Attrition Funnel
The following diagram illustrates the mechanistic pathway from high-throughput screening hits to in vivo failure or success.
Caption: The "Valley of Death" for pyrazoles often lies in the metabolic stability step (CYP oxidation) rather than initial potency.
Part 3: In Vivo Efficacy Comparison
When a pyrazole candidate survives ADME profiling, it enters animal models. Here, we compare the efficacy endpoints. Ruxolitinib serves as the gold standard for correlation between PK (Pharmacokinetics) and PD (Pharmacodynamics).
Data Table 2: In Vivo Performance Metrics (Murine Xenograft)
Endpoint
Optimized Candidate (e.g., Ruxolitinib)
Unoptimized Pyrazole
Dosing Regimen
BID (Twice Daily) Oral
TID or IV Infusion (Due to clearance)
Bioavailability ()
> 95%
< 20% (First-pass metabolism)
PK/PD Correlation
Linear: Plasma conc. matches p-STAT inhibition.
Disconnected: High plasma conc. but low tumor inhibition (High protein binding).
Efficacy (Tumor Vol)
> 50% reduction (Stasis or Regression)
< 20% reduction (Delay only)
Spleen Reduction
Significant (35% volume reduction)
Negligible
Validated Protocol 2: In Vivo Efficacy Study (Xenograft)
Note: Pyrazoles often have solubility issues. Vehicle selection is critical.
Formulation:
Standard: 0.5% Methylcellulose (suspension).
For difficult Pyrazoles: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Warning: High DMSO can confound inflammation models.
Homogenize tumor tissue in lysis buffer containing phosphatase inhibitors.
Measure target inhibition (e.g., p-STAT3/Total STAT3 ratio) via ELISA or Western Blot.
Success Criteria: Sustained >50% inhibition of the target at Trough (
) levels is usually required for efficacy in pyrazole kinase inhibitors.
Part 4: Mechanism of Action (Pathway Visualization)
Understanding the signaling pathway is essential to interpreting efficacy data. The diagram below details the JAK-STAT pathway, a primary target for pyrazole drugs like Ruxolitinib.
Caption: Pyrazole inhibitors (Red) competitively bind to the ATP pocket of JAK (Blue), preventing STAT phosphorylation and downstream gene transcription.
Part 5: References
Mesa, R. A., et al. (2012). "Efficacy and safety of ruxolitinib in patients with myelofibrosis." The New England Journal of Medicine.
Quintás-Cardama, A., et al. (2010). "Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib." Blood.
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.
Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery.
Validation
Comparative Guide: Regioselective Synthesis & COX-2 Inhibition of 1,3,5-Trisubstituted Pyrazoles
Executive Summary: The Regioselectivity Challenge The 1,5-diarylpyrazole scaffold is the pharmacophoric core of Celecoxib , a selective COX-2 inhibitor. However, replicating this synthesis in the lab often leads to a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
The 1,5-diarylpyrazole scaffold is the pharmacophoric core of Celecoxib , a selective COX-2 inhibitor. However, replicating this synthesis in the lab often leads to a critical bottleneck: Regioisomerism .
Standard condensation methods (Knorr synthesis) frequently yield a difficult-to-separate mixture of the desired 1,5-diaryl isomer (active) and the 1,3-diaryl isomer (inactive/impurity). This guide objectively compares the traditional Knorr Condensation against a Regioselective 1,3-Dipolar Cycloaddition workflow.[1] We further validate the "winning" method via a standardized COX-2 inhibition assay.
Synthesis Comparison: The "Isomer Trap"
The Contenders
Method A: Classical Knorr Condensation (Batch). The reaction of 4-hydrazinobenzenesulfonamide with a 1,3-diketone.
Mechanism:[2][3][4][5][6][7][8] Nucleophilic attack on carbonyls.
Flaw: Nucleophilic attack occurs indiscriminately at both carbonyls, leading to mixed isomers (often 4:1 to 10:1 ratios), requiring extensive recrystallization.
Method B: Regioselective 1,3-Dipolar Cycloaddition (Recommended). The reaction of hydrazonyl chlorides (generated in situ) with enaminones or alkynes.
To verify the synthesized compound acts as a functional Celecoxib analog, we utilize a Colorimetric COX (Ovine) Inhibitor Screening Assay .
Mechanism of Action
The 1,5-diarylpyrazole binds to the hydrophobic side pocket of COX-2. The sulfonamide group (if present) anchors to Arg513 and His90 , a feature absent in the smaller COX-1 pocket (selectivity filter).
Caption: Figure 2. Molecular interactions dictating COX-2 selectivity over COX-1.
Assay Protocol (Peroxidase Activity)
Principle: COX enzyme converts Arachidonic Acid to PGG2. The peroxidase component then reduces PGG2 to PGH2, simultaneously oxidizing a colorimetric substrate (TMPD) which turns blue (590 nm).
Reagents: Ovine COX-2, Heme, Arachidonic Acid, TMPD, Test Compound (dissolved in DMSO).
Incubation: 5 minutes at 25°C to allow inhibitor binding.
Initiation: Add Arachidonic Acid + TMPD solution.
Read: Measure Absorbance (590 nm) after 2 minutes.
Comparative Results (Expected)
Reference values based on standard Celecoxib performance [5, 6].
Compound
IC50 (COX-2)
IC50 (COX-1)
Selectivity Index (SI)
Celecoxib (Standard)
0.04 – 0.06 µM
> 15 µM
> 300
Synthesized Pyrazole (Method A)
0.80 µM*
> 10 µM
~12
Synthesized Pyrazole (Method B)
0.05 – 0.08 µM
> 15 µM
> 200
*Note: The lower potency of Method A product is often due to contamination with the inactive 1,3-isomer, which dilutes the effective concentration of the active pharmacophore.
Troubleshooting & Expert Notes
The "Grease" Factor: Pyrazoles are highly lipophilic. If your IC50 curves are erratic, the compound may be precipitating in the aqueous assay buffer. Solution: Ensure final DMSO concentration is <5% and sonicate the stock solution.
Regioisomer Trap: If your melting point is sharp but 10°C lower than literature, you likely have the wrong regioisomer. Do not rely on melting point alone; NOE NMR is mandatory for this scaffold.
Solvent Choice: For Method B, if the enaminone is not soluble in ethanol, switch to Acetonitrile . It often provides cleaner conversion but requires slightly higher reflux temperatures.
References
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[2] Organic Letters, 16(2), 576–579.[2] Link
BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Link
Guerin, T., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11, 643–653. Link
Mantellini, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. International Journal of Molecular Sciences, 24(3), 2933. Link
Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3485–3515. Link
Chowdhury, M. A., et al. (2010). COX-2 inhibitors: A review of their discovery, development and therapeutic potential. Annual Review of Medicinal Chemistry. Link
Technical Guide: Safe Handling & PPE for Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
[1][2] Executive Summary & Risk Profile[1][2] Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS: 51105-90-9) is a functionalized pyrazole ester commonly utilized as a scaffold in drug discovery, particularly for kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Risk Profile[1][2]
Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS: 51105-90-9) is a functionalized pyrazole ester commonly utilized as a scaffold in drug discovery, particularly for kinase inhibition and anti-inflammatory pathways.[1][2] While valuable, its handling requires strict adherence to safety protocols due to the sensitizing nature of pyrazole derivatives and the reactive potential of the ester moiety.[2]
The Core Hazard:
Unlike simple solvents, this compound presents a dual risk: particulate inhalation (solid state) and dermal absorption (solution state).[1][2] Pyrazoles are known mitochondrial inhibitors; therefore, we apply the Precautionary Principle : treat this compound as a potential bioactive agent with unknown long-term toxicity.[1][2]
May cause respiratory irritation (Category 3).[1][2][4][5]
Personal Protective Equipment (PPE) Matrix
Effective protection relies on context.[1][3][4][5][6][7][8] A "one-size-fits-all" approach fails when the chemical state changes from solid powder to a solvated organic solution.[1]
Table 1: PPE Selection by Operational Phase[2]
Body Area
Phase A: Solid Handling (Weighing/Transfer)
Phase B: Solution Handling (Reaction/Extraction)
Rationale & Causality
Respiratory
Primary: Fume HoodSecondary: N95 or P100 Respirator
Fine pyrazole dusts are potent respiratory irritants.[1][2] Inhalation is the fastest route to systemic exposure.[1]
Dermal (Hands)
Double Nitrile (4-5 mil) Change frequency: 60 mins
Laminate (Silver Shield) or High-Grade Nitrile (8 mil) Change immediately upon splash
Nitrile degrades rapidly against esters and ketones often used to dissolve this compound.[1][2]
Ocular
Chemical Safety Goggles (Indirect Vent)
Chemical Safety Goggles + Face Shield (if >500mL)
Standard glasses do not protect against micro-aerosols or pressurized splashes.[1][2]
Body
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves
Lab Coat + Chemical Resistant Apron
Tyvek sleeves prevent powder accumulation on wrists/forearms, a common contact dermatitis site.[1][2]
Operational Protocols & Engineering Controls
Protocol A: The "Static-Free" Weighing Procedure
Why this matters: Pyrazole esters are often fluffy, electrostatic powders.[1][2] Static discharge can disperse the powder into the breathing zone outside the balance draft shield.
Preparation: Place an ionizing bar or anti-static gun inside the fume hood.[1]
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm .
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is dry; use PTFE-coated spatulas to reduce friction charging.[1][2]
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing to capture invisible dust.[1]
Protocol B: Solvent Selection & Glove Integrity
The Hidden Danger: Researchers often dissolve this compound in Acetone or Ethyl Acetate.[1] Standard nitrile gloves offer <1 minute of protection against these solvents. [2][9]
Self-Validating Glove Test:
Before handling the solvated compound, perform the "Inflation Test":
Result: If the glove deflates, it is compromised.[2] Discard.
Visualized Workflows
Figure 1: Hierarchy of Exposure Control
This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.[2]
Caption: Figure 1.[1][2][10] The containment strategy moves from source isolation (Hood) to personal barriers (PPE), ensuring redundancy.[1][2]
Figure 2: Solvent-Dependent Glove Selection
This decision tree guides the researcher to the correct glove material based on the solvent used for the pyrazole ester.
Caption: Figure 2.[1][2] Glove material must match the solvent carrier.[1] Standard nitrile fails against esters and halogenated solvents.[11]
Waste Management & Decontamination[1][2][12]
Disposal Protocol:
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be segregated into Hazardous Solid Waste (Yellow Bag/Bin).[1][2] Do not place in regular trash.
Liquid Waste:
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste.[1]
If dissolved in DCM/Chloroform: Halogenated Organic Waste.[1]
Aquatic Toxicity: This compound is harmful to aquatic life (H412).[1][3][7] Under no circumstances should residues be washed down the sink.[1]
Spill Response (Solid Powder):
Evacuate the immediate area if the spill is outside the hood.[1]
Don PPE: Double nitrile gloves, goggles, and N95 respirator.[1]
Contain: Cover the powder with a wet paper towel (methanol or water) to prevent dust generation.[1]
Clean: Scoop up the wet material.[1] Wipe the surface 3 times with a soap/water solution.[1]
References
PubChem. (2023).[1] Methyl 1H-pyrazole-4-carboxylate Compound Summary (CID 9793760).[1][2] National Center for Biotechnology Information.[1]
[Link][1][2]
Occupational Safety and Health Administration (OSHA). (2023).[1] Personal Protective Equipment: Chemical Resistance Selection.[1][11] U.S. Department of Labor.[1]
[Link][1][2][8]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1]
[Link]